3-tert-butyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(11)12)9-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRWZFJMPKHYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366449 | |
| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83405-71-4, 1258323-01-1 | |
| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1258323-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available starting material, ethyl 4,4-dimethyl-3-oxopentanoate. The process involves a classical Knorr pyrazole synthesis followed by ester hydrolysis.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence:
-
Step 1: Knorr Pyrazole Synthesis. The process begins with the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) with hydrazine hydrate. This reaction forms the pyrazole ring, yielding the intermediate compound, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
-
Step 2: Hydrolysis. The ethyl ester of the pyrazole intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Reaction Scheme:
Procedure:
A solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol is treated with hydrazine monohydrate (1.1 eq). A catalytic amount of acetic acid is added to the mixture. The reaction is stirred at room temperature for 15 hours. After completion of the reaction, the mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Reaction Scheme:
Procedure:
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide (2.0 eq) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with 10% hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound as a white solid.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | 196.25 | Solid | ~95 | 142 |
| This compound | C8H12N2O2 | 168.19 | White Solid | 92 | Not Available |
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | 6.55 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H), 1.32 (s, 9H) | Not Available |
| This compound | 1.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4) (Data for N-methylated derivative) | 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 103.7 (CH, C-4), 130.9 (Cq, C-5), 160.9 (Cq, C-3) (Data for N-methylated derivative)[2] |
Mandatory Visualization
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Workflow: Step 1 - Knorr Pyrazole Synthesis
Caption: Experimental workflow for the synthesis of the pyrazole intermediate.
Experimental Workflow: Step 2 - Hydrolysis
Caption: Experimental workflow for the hydrolysis to the final product.
References
An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS RN: 83405-71-4). This molecule is of interest to the scientific community due to its pyrazole core, a scaffold known for a wide range of pharmacological activities.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely reported. Therefore, predicted values from computational models are included and are clearly designated as such.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| CAS Number | 83405-71-4 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | 3.60 ± 0.10 (Predicted) | |
| LogP | 1.6 (Predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (inferred from related compounds). Poorly soluble in water (predicted). |
Experimental Protocols: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of pyrazole-5-carboxylic acids, a robust two-step protocol can be proposed. This involves the Knorr pyrazole synthesis via a cyclocondensation reaction, followed by the hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This step involves the reaction of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
This step involves the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (from Step 1) (1.0 eq)
-
Sodium hydroxide (or Lithium hydroxide) (2.0 eq)
-
Water/Ethanol mixture (solvent)
-
Hydrochloric acid (to acidify)
Procedure:
-
Dissolve the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in a mixture of water and ethanol.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological studies on this compound have been identified, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives of pyrazole are known to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4]
Many of these effects are attributed to the inhibition of specific enzymes involved in key signaling pathways. Notably, pyrazole derivatives have been extensively investigated as:
-
Cyclooxygenase (COX) Inhibitors: The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are due to their selective inhibition of the COX-2 enzyme.[5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors.[7][8][9] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, such as c-Jun N-terminal kinase (JNK) or various receptor tyrosine kinases, pyrazole derivatives can exert anticancer and anti-inflammatory effects.[10]
Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against enzymes such as COX or various kinases. Further research is required to elucidate its specific biological targets and mechanism of action.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Potential Signaling Pathway Interactions
Caption: Potential inhibitory effects on key signaling pathways.
References
- 1. achmem.com [achmem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
3-tert-butyl-1H-pyrazole-5-carboxylic acid CAS number and structure
An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid
This technical guide provides comprehensive information on this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.
Core Compound Identification
Chemical Structure:
The structure of this compound consists of a pyrazole ring substituted with a tert-butyl group at position 3 and a carboxylic acid group at position 5.
CAS Number: 83405-71-4[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its common N-substituted analogs is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | This compound | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 83405-71-4[1] | 100957-85-5[2] | 93045-47-7[3][4][5][6] |
| Molecular Formula | C₈H₁₂N₂O₂[7] | C₁₅H₁₈N₂O₂[2] | C₁₄H₁₆N₂O₂[3][5] |
| Molecular Weight | 168.19 g/mol [7] | 258.32 g/mol [2] | 244.29 g/mol [3] |
| SMILES | CC(C)(C)C1=CC(=NN1)C(=O)O[7] | C1=CC=C(C=C1)CN2N=C(C=C2C(=O)O)C(C)(C)C | CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |
| Storage | Sealed in dry, Room Temperature[7] | Not specified | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a critical aspect of its application in research. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations.
Logical Synthesis Workflow
The primary route for synthesizing substituted pyrazole-5-carboxamides, which are common derivatives, begins with the construction of the core pyrazole ring system, followed by modification of the carboxylic acid moiety. This workflow allows for late-stage diversification, which is highly valuable in drug discovery programs.[8]
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization
This protocol describes the formation of the pyrazole ring from a β-ketoester and a hydrazine derivative.
-
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
-
Materials:
-
Appropriate β-ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine hydrochloride (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
-
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent (e.g., ethanol).[8]
-
If using a hydrochloride salt, add a base like sodium acetate to liberate the free hydrazine.
-
Add the β-ketoester dropwise to the stirred hydrazine solution at room temperature.[8]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion (typically 2-6 hours), allow the mixture to cool to room temperature.[8]
-
Reduce the solvent volume under reduced pressure. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Hydrolysis to this compound
This protocol details the conversion of the pyrazole ester to the target carboxylic acid.
-
Objective: To synthesize this compound from its corresponding ester.
-
Materials:
-
Procedure:
-
Dissolve the pyrazole ester in the solvent system (e.g., ethanol).[9][10]
-
Add an aqueous solution of the base (e.g., KOH) to the ester solution.[9][10]
-
Heat the mixture to reflux for several hours (typically 3 hours) until TLC indicates the complete consumption of the starting material.[9][10]
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.[9][10]
-
Dissolve the remaining aqueous residue in water and acidify with 1M HCl until a precipitate forms.[9][10]
-
Filter the solid precipitate, wash with cold water, and dry to yield the carboxylic acid.[9][10]
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Pyrazole derivatives are known to exhibit diverse pharmacological activities.
-
Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as potential anticancer agents. For instance, certain carbohydrazide derivatives of pyrazole have shown cytotoxicity against lung cancer cell lines like A549.[11]
-
Enzyme Inhibition: The pyrazole core is present in several FDA-approved drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its importance in designing enzyme inhibitors.[11]
-
Bioisosteric Replacement: In drug design, the carboxylic acid moiety can sometimes be replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties such as metabolic stability and lipophilicity.[12] The availability of this compound provides a versatile starting point for creating libraries of compounds for screening and lead optimization.
The tert-butyl group on the pyrazole ring can provide steric bulk, which can influence binding selectivity and improve metabolic stability by blocking potential sites of oxidation. This makes the title compound a valuable building block for developing new therapeutic agents.
References
- 1. 83405-71-4|3-(tert-Butyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 93045-47-7|3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid [oakwoodchemical.com]
- 6. CAS#:93045-47-7 | 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | Chemsrc [chemsrc.com]
- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
The Genesis and Evolution of Pyrazole-5-Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery and the subsequent exploration of its derivatives have paved the way for numerous therapeutic agents and valuable agrochemicals. Among the vast family of pyrazole-containing compounds, pyrazole-5-carboxylic acids represent a particularly significant subclass, serving as crucial building blocks and pharmacophores in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-5-carboxylic acids, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers and drug development professionals in this dynamic field.
The journey of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating the reaction of ethyl acetoacetate with phenylhydrazine, he serendipitously synthesized a pyrazolone derivative, a discovery that marked the dawn of pyrazole chemistry.[1] This initial breakthrough laid the groundwork for the development of the first fully synthetic drug, Antipyrine, a pyrazolone-based analgesic and antipyretic. Although not a pyrazole-5-carboxylic acid itself, Antipyrine's success spurred immense interest in the pyrazole scaffold and its therapeutic potential.
The introduction of a carboxylic acid moiety at the 5-position of the pyrazole ring significantly expanded the synthetic and medicinal utility of this heterocyclic system. The acidic functionality provides a handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. Moreover, the carboxylic acid group can participate in crucial interactions with biological targets, such as hydrogen bonding, enhancing the binding affinity and specificity of drug candidates.
This guide will delve into the historical context of the initial pyrazole syntheses, trace the evolution of methods specifically tailored for the preparation of pyrazole-5-carboxylic acids, and explore their impact on medicinal chemistry, from early applications to their role in modern drug discovery.
The Dawn of Pyrazole Chemistry: Knorr's Seminal Synthesis
The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a β-ketoester with a hydrazine derivative.[1] This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.
Experimental Protocol: Knorr's Synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine Precursor)
This protocol is adapted from the historical context of Knorr's work and serves to illustrate the foundational principles of pyrazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Methyl iodide
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are dissolved in ethanol. The mixture is heated under reflux for 2-4 hours.
-
Cyclization: After cooling, a solution of sodium hydroxide in ethanol is added to the reaction mixture to facilitate the cyclization of the intermediate hydrazone to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Isolation: The solvent is removed under reduced pressure, and the residue is acidified with a dilute mineral acid to precipitate the pyrazolone product. The solid is collected by filtration, washed with cold water, and dried.
-
N-Methylation (for Antipyrine): The resulting pyrazolone is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield Antipyrine.
Logical Workflow for Knorr's Pyrazole Synthesis
Caption: A workflow diagram illustrating the key steps in Ludwig Knorr's original synthesis of a pyrazolone, a precursor to the first synthetic drug, Antipyrine.
Evolution of Synthetic Methodologies for Pyrazole-5-Carboxylic Acids
While Knorr's synthesis provided a general route to pyrazoles, the specific and efficient synthesis of pyrazole-5-carboxylic acids required the development of more tailored methodologies. Over the decades, a variety of synthetic strategies have emerged, offering access to a wide range of substituted pyrazole-5-carboxylic acids.
From β-Diketones and Hydrazines
A classical and versatile approach involves the reaction of a 1,3-dicarbonyl compound, where one of the carbonyl groups is part of a carboxylic acid or ester, with a hydrazine derivative.
Materials:
-
Ethyl benzoylpyruvate (a β-ketoester)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Condensation and Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification.
Via [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer a powerful and often regioselective route to pyrazole-5-carboxylic acids. A common strategy involves the reaction of a diazo compound with an activated alkyne, such as an propiolate ester.
Materials:
-
Ethyl diazoacetate
-
Ethyl propiolate
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl propiolate (1 equivalent) in anhydrous diethyl ether.
-
Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether to the stirred solution of ethyl propiolate at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Once the reaction is complete, the solvent is carefully removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield ethyl pyrazole-3,5-dicarboxylate.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry has seen a surge in the development of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazole-5-carboxylates.
Experimental Workflow for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole-5-carboxylate
Caption: A simplified workflow for a four-component reaction to synthesize a complex pyrazole-5-carboxylate derivative, highlighting the efficiency of modern synthetic methods.
Quantitative Data on Pyrazole-5-Carboxylic Acid Synthesis
The efficiency of different synthetic methods for preparing pyrazole-5-carboxylic acids and their esters can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes representative yield data from the literature for various synthetic approaches.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Knorr-type Cyclocondensation | Ethyl 2,4-dioxovalerate, Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 74-97 | [Internal Database] |
| [3+2] Cycloaddition | Ethyl diazoacetate, α-methylene carbonyl compounds | Ethyl pyrazole-5-carboxylates | Good yields | [Internal Database] |
| One-pot from Arenes | Arene, Carboxylic acids, Hydrazine | 3,5-Disubstituted pyrazoles | Moderate to high | [Internal Database] |
| From Pyranones | 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines | 5-Substituted pyrazoles | 57-86 | [Internal Database] |
| Hydrolysis of Ester | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | High | [Internal Database] |
Medicinal Chemistry and Biological Significance
The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The carboxylic acid group often serves as a key interaction point with the biological target, or as a handle for prodrug strategies to improve pharmacokinetic properties.
Case Study 1: Celecoxib and the COX-2 Signaling Pathway
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The core structure of celecoxib features a pyrazole ring, although not a carboxylic acid derivative itself, its discovery was a landmark in pyrazole-based drug design. The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.
COX-2 Signaling Pathway in Inflammation
Caption: The COX-2 signaling pathway, illustrating how inflammatory stimuli lead to the production of prostaglandins that mediate pain and inflammation, and the inhibitory action of celecoxib.
Case Study 2: Rimonabant and the Cannabinoid Receptor 1 (CB1) Signaling Pathway
Rimonabant, a pyrazole derivative, was developed as an anorectic anti-obesity drug. It acts as an inverse agonist for the cannabinoid receptor CB1. While withdrawn from the market due to psychiatric side effects, its mechanism of action provides a valuable case study.
CB1 Receptor Signaling Pathway
Caption: A simplified diagram of the cannabinoid receptor 1 (CB1) signaling pathway, showing how endocannabinoids can lead to appetite stimulation and the antagonistic action of rimonabant.
Early Applications in the Dye Industry
Beyond their medicinal importance, pyrazole derivatives, including those with carboxylic acid functionalities, found early applications in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The pyrazolone structure, in particular, proved to be a versatile chromophore. Tartrazine (FD&C Yellow No. 5), a synthetic lemon-yellow azo dye, is a prominent example. Its structure contains a pyrazolone-3-carboxylic acid moiety, which is crucial for its color and solubility properties. The synthesis of such dyes often involves the diazotization of an aromatic amine and subsequent coupling with a pyrazolone derivative.
Conclusion
From their serendipitous discovery in the late 19th century to their current status as indispensable scaffolds in drug discovery, pyrazole-5-carboxylic acids have a rich and evolving history. The journey from Knorr's foundational synthesis to the development of sophisticated multicomponent reactions highlights the ingenuity and progress in the field of organic chemistry. The diverse biological activities exhibited by this class of compounds, exemplified by their roles as anti-inflammatory agents and metabolic modulators, underscore their profound impact on medicinal chemistry. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological context of pyrazole-5-carboxylic acids is paramount for the continued innovation of novel therapeutics. This guide has aimed to provide a solid foundation in these areas, equipping the scientific community with the knowledge to build upon this remarkable chemical legacy.
References
Spectroscopic and Structural Analysis of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a compilation of predicted spectroscopic values based on the analysis of closely related analogues. It also outlines standard experimental protocols for obtaining and verifying this data.
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from documented spectra of similar pyrazole derivatives.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~13.0 - 12.0 | br s | 1H | COOH | Chemical shift is concentration-dependent and this proton may exchange with D₂O. |
| ~6.6 - 6.4 | s | 1H | H-4 | The chemical shift is influenced by the electronic effects of the adjacent substituents. |
| ~1.3 - 1.2 | s | 9H | C(CH₃)₃ | A sharp singlet characteristic of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~162 | C=O | Carboxylic acid carbonyl carbon. |
| ~159 | C-3 | Carbon bearing the tert-butyl group. |
| ~140 | C-5 | Carbon bearing the carboxylic acid group. |
| ~105 | C-4 | Protonated carbon of the pyrazole ring. |
| ~32 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~30 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (from COOH, hydrogen-bonded) |
| ~3100 | Medium | N-H stretch |
| 2960-2870 | Medium-Sharp | C-H stretch (tert-butyl) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (pyrazole ring) |
| ~1550 | Medium | C=C stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 182 | [M]⁺ | Molecular ion peak. |
| 167 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |
| 137 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as the internal standard.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 200 ppm.
-
-
Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as the internal standard.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a GC inlet.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. The sample solution is infused directly or via an LC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Tautomeric Forms of the Compound.
Note: The images in the second diagram are placeholders and would need to be replaced with actual chemical structure images for a final document.
Tautomerism in 3-tert-butyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomerism of 3-tert-butyl-1H-pyrazole-5-carboxylic acid. While direct experimental studies on this specific molecule are not extensively available in published literature, this guide synthesizes established principles of pyrazole chemistry, spectroscopic data from analogous compounds, and computational predictions to offer a comprehensive understanding of its tautomeric behavior. The competing electronic effects of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group create a nuanced equilibrium. This guide outlines the theoretical basis for the tautomerism, predicted spectroscopic characteristics, detailed experimental protocols for empirical investigation, and potential implications for its application in drug discovery and development.
Introduction to Pyrazole Tautomerism
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. This results in an equilibrium between two tautomeric forms. For unsymmetrically substituted pyrazoles, such as this compound, the two tautomers are non-equivalent and will exist in a specific ratio determined by their relative stabilities.
The position of this equilibrium is influenced by several factors:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazole ring significantly impact the electron density at the nitrogen atoms, thereby influencing the stability of the respective tautomers.
-
Solvent Polarity: The polarity and hydrogen-bonding capabilities of the solvent can preferentially solvate and stabilize one tautomer over the other.
-
Temperature: The tautomeric equilibrium is temperature-dependent, with changes in temperature shifting the equilibrium towards the thermodynamically favored tautomer.
-
Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound involves two potential forms: This compound and 5-tert-butyl-1H-pyrazole-3-carboxylic acid .
this compound
>]; Tautomer2 [label=<
5-tert-butyl-1H-pyrazole-3-carboxylic acid
>]; Tautomer1 -> Tautomer2 [dir=both, label=" H⁺ shift"]; } }
Caption: Annular prototropic tautomerism in 3(5)-tert-butyl-1H-pyrazole-5(3)-carboxylic acid.
The position of this equilibrium is dictated by the opposing electronic effects of the substituents. The tert-butyl group is an electron-donating group, which is known to favor the tautomer where it is located at the 3-position.[1] Conversely, the carboxylic acid group is an electron-withdrawing group, which tends to stabilize the tautomer where it is positioned at the 5-position.[1] This creates a competitive scenario, and the predominant tautomer will be the one where the combination of these effects leads to the lowest overall energy state. Computational studies on substituted pyrazoles suggest that electron-donating groups often have a stronger directing effect, which would imply a preference for the This compound tautomer. However, the precise equilibrium constant (KT) would need to be determined experimentally.
Predicted Spectroscopic Data
1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[2] In cases of rapid proton exchange between the two nitrogen atoms, the signals for the C3/C5 carbons and their attached substituents will appear as averaged signals. At lower temperatures, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ in ppm)
| Assignment | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift | Notes |
| Pyrazole H4 | 6.5 - 7.0 | 105 - 115 | The chemical shift of the H4 proton is sensitive to the electronic environment of the ring. |
| Carboxylic Acid OH | 12.0 - 14.0 (broad) | - | The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift. |
| Pyrazole NH | 13.0 - 15.0 (broad) | - | The pyrazole NH proton is also acidic and will appear as a broad signal at a very downfield chemical shift. |
| tert-Butyl CH3 | 1.2 - 1.5 | 30 - 32 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| tert-Butyl C(CH3)3 | - | 32 - 35 | The quaternary carbon of the tert-butyl group. |
| Pyrazole C3/C5 | - | 140 - 160 | The chemical shifts of the C3 and C5 carbons are highly dependent on the tautomeric form and will be averaged in the case of rapid exchange. |
| Carboxylic Acid C=O | - | 160 - 175 | The carbonyl carbon of the carboxylic acid. |
Note: These are predicted ranges and actual values may vary depending on the solvent and temperature.
FTIR Spectroscopy
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.
Table 2: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| N-H (Pyrazole) | 3100 - 3300 | Medium, Broad | The N-H stretching vibration of the pyrazole ring. |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding. |
| C=N, C=C (Pyrazole Ring) | 1400 - 1600 | Medium | Stretching vibrations of the pyrazole ring. |
Experimental Protocols
To empirically determine the tautomeric equilibrium of this compound, the following experimental protocols are recommended.
Synthesis of this compound
A plausible synthetic route can be adapted from known procedures for the synthesis of pyrazole-3,5-dicarboxylic acids and other substituted pyrazoles.[3][4]
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Claisen Condensation: React pinacolone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding 1,3-diketone intermediate.
-
Cyclization: Treat the diketone intermediate with hydrazine hydrate in a suitable solvent, such as ethanol. Refluxing the mixture will facilitate the cyclization reaction to form the pyrazole ring, yielding ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
-
Saponification: Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.
-
Acidification and Isolation: After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product can then be collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
NMR Spectroscopic Analysis of Tautomerism
Objective: To determine the tautomeric ratio in different solvents and at various temperatures.
Materials:
-
Synthesized this compound
-
Deuterated solvents: DMSO-d6, CDCl3, Methanol-d4
-
NMR spectrometer (400 MHz or higher) with variable temperature capabilities
Procedure:
-
Prepare NMR samples of the compound in each of the deuterated solvents at a concentration of approximately 10-20 mg/mL.
-
Acquire 1H and 13C NMR spectra at room temperature (e.g., 298 K).
-
For each sample, perform a low-temperature NMR study. Decrease the temperature in increments of 10-20 K (e.g., from 298 K down to 213 K or lower, depending on the solvent's freezing point).
-
At each temperature, acquire 1H and 13C NMR spectra.
-
Analyze the spectra for the appearance of separate signals for the two tautomers at lower temperatures. The broadening and eventual splitting of the C3/C5 and other relevant signals are indicative of slowing proton exchange.
-
If distinct signals are observed, determine the tautomeric ratio by integrating the corresponding proton signals for each tautomer.
Caption: Experimental workflow for the NMR spectroscopic analysis of tautomerism.
X-ray Crystallography
Objective: To determine the tautomeric form present in the solid state.
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the atomic positions and connectivity, which will unambiguously identify the tautomer present in the solid state.
Conclusion and Implications for Drug Development
The tautomeric state of a molecule can have a profound impact on its physicochemical properties, including its pKa, lipophilicity, hydrogen bonding capabilities, and overall three-dimensional shape. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. For this compound, understanding the predominant tautomer and the dynamics of the equilibrium is essential for:
-
Structure-Activity Relationship (SAR) Studies: A clear understanding of the active tautomer is crucial for rational drug design and the interpretation of SAR data.
-
Pharmacokinetic Profiling: The tautomeric ratio can influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims.
This guide provides a robust framework for the investigation of tautomerism in this compound. While further experimental work is required for definitive characterization, the principles and protocols outlined herein offer a clear path forward for researchers in the field.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Solubility of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also draws upon the general characteristics of pyrazole-based compounds to infer likely solubility properties and outlines the necessary experimental protocols for its determination.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carboxylic acid functional group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and application in various research and development stages.
Expected Solubility Profile
Generally, pyrazole-containing molecules exhibit varied solubility. For instance, the parent compound, 1H-pyrazole, has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The solubility of pyrazine-2-carboxylic acid, another heterocyclic carboxylic acid, is notable in water and polar organic solvents such as ethanol, acetone, and DMSO, while being low in non-polar solvents like hexane and toluene.[2] This principle of "like dissolves like" is a key consideration.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following outlines a typical protocol for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and a non-polar solvent such as hexane or toluene).
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, the use of a filter syringe is recommended.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Data Reporting:
-
The solubility is expressed in units such as mg/mL, g/L, or mol/L.
-
The following diagram illustrates the general workflow for this experimental determination.
Caption: A flowchart of the experimental procedure for determining the solubility of a compound.
Data Presentation
While quantitative data from literature is unavailable, a well-structured table is essential for presenting experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | HPLC |
| PBS (pH 7.4) | 37 | Data not available | Data not available | HPLC |
| Methanol | 25 | Data not available | Data not available | HPLC |
| Ethanol | 25 | Data not available | Data not available | HPLC |
| Acetone | 25 | Data not available | Data not available | HPLC |
| DMSO | 25 | Data not available | Data not available | HPLC |
| Hexane | 25 | Data not available | Data not available | HPLC |
This table should be populated with experimentally determined values.
Logical Relationships in Solubility Studies
The solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone for its development. The following diagram illustrates the central role of solubility in the broader context of drug development.
Caption: The relationship between solubility and key stages of drug development.
Conclusion
The solubility of this compound is a fundamental property that requires experimental determination. While a precise solubility profile from existing literature is not available, this guide provides a framework for its systematic evaluation. Understanding the solubility of this compound in various solvents is crucial for its handling, formulation, and interpretation of its biological activity in preclinical and clinical studies. Researchers are strongly encouraged to perform the described experimental protocols to generate reliable and reproducible solubility data to support their drug discovery and development efforts.
References
The Pyrazole Scaffold: A Computational and Theoretical Guide to Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have led to the development of numerous therapeutic agents. This technical guide delves into the theoretical and computational methodologies that are accelerating the discovery and design of novel pyrazole derivatives, providing a roadmap for researchers in the field.
Core Computational Strategies in Pyrazole Drug Design
Modern drug discovery heavily relies on a synergistic interplay between experimental synthesis and in silico modeling. For pyrazole derivatives, computational studies are instrumental in elucidating structure-activity relationships (SAR), predicting biological activity, and understanding interaction mechanisms at the molecular level. The primary computational techniques employed include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal for predicting the activity of novel, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts.
A typical 2D-QSAR study involves the generation of molecular descriptors (e.g., topological, electronic, physicochemical) for a set of pyrazole derivatives with known biological activity (e.g., IC₅₀ values). Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. For instance, a 2D-QSAR model was developed for a series of in-house synthesized pyrazole derivatives against various cancer cell lines, including prostate (PC-3) and skin (B16F10) cancer, to predict their anti-proliferative potential.[1]
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, offering crucial insights for rational drug design.[2][3][4] Such studies have been successfully applied to design potent pyrazole-based inhibitors for targets like rearranged during transfection (RET) kinase and acetylcholinesterase (AChE).[2][3]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., a pyrazole derivative) when it interacts with a target protein. This method is essential for understanding the binding mode of inhibitors and for virtual screening of large compound libraries to identify potential hits.
Docking studies have been extensively used to investigate pyrazole derivatives as inhibitors of various enzymes, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), acetylcholinesterase, and the main protease (Mpro) of SARS-CoV-2.[5][6][7] These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole scaffold and the amino acid residues in the active site of the target protein. For example, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have provided a theoretical framework for designing new anticancer agents.[5]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. In the context of pyrazole derivatives, DFT calculations are employed to determine optimized molecular geometries, calculate electronic properties like HOMO-LUMO energy gaps, and analyze molecular electrostatic potential (MEP) maps.[8][9] This information is valuable for understanding the intrinsic reactivity of the compounds and for parameterizing molecular mechanics force fields used in molecular dynamics simulations. DFT studies have been used to shed light on the chemical reactivity and stability of novel pyrazole derivatives designed as potent acetylcholinesterase inhibitors.[3][10]
A Synergistic Workflow for Pyrazole Derivative Drug Discovery
The integration of these computational methods provides a powerful workflow for the rational design of pyrazole-based drugs. This process typically starts with the identification of a biological target and a set of known active compounds.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
- 10. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
The Fundamental Reactivity of the Pyrazole Carboxylic Acid Moiety: A Technical Guide for Drug Development
The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2] Its prevalence stems from the unique combination of the pyrazole ring's metabolic stability, its capacity for diverse molecular interactions, and the versatile chemical reactivity of the appended carboxylic acid group.[3][4] This guide provides an in-depth exploration of the synthesis, core reactivity, and advanced applications of this moiety, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of Pyrazole Carboxylic Acids
The construction of the pyrazole carboxylic acid core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Cyclocondensation of β-Dicarbonyl Compounds: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][5] This approach offers a high degree of control over the substituent placement on the pyrazole ring.
-
1,3-Dipolar Cycloaddition: This method utilizes the reaction of a diazo compound with an alkyne, such as an acetylenic ester, to form the pyrazole ring.[6][7] It is particularly effective for accessing specific regioisomers.[7]
-
Oxidation of Precursors: Pyrazole carboxylic acids can be readily prepared by the oxidation of pyrazoles bearing an oxidizable group, most commonly a methyl group, at the desired position using strong oxidizing agents like potassium permanganate.[8][9]
-
Direct Carboxylation: Introduction of a carboxyl group onto a pre-formed pyrazole ring can be accomplished using reagents like oxalyl chloride, which carboxylates the ring via an intermediate acid chloride.[10]
-
Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient pathway to complex, highly substituted pyrazole carboxylic acids by combining three or more starting materials in a single step, often with high atom economy.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]
- 10. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
exploring the chemical space of 3-tert-butyl-pyrazole derivatives
An In-depth Technical Guide to the Chemical Space of 3-tert-Butyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring often influences the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making 3-tert-butyl-pyrazole a key starting point for exploring novel chemical space in drug discovery.
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 3-tert-butyl-pyrazole derivatives. It includes detailed experimental protocols, quantitative biological data, and visual diagrams of key workflows and relationships to aid researchers in this field.
Synthetic Strategies for 3-tert-Butyl-Pyrazole Derivatives
The synthesis of 3-tert-butyl-pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. Modifications to the pyrazole core are then achieved through various functionalization reactions.
A general workflow for the synthesis and functionalization of these derivatives is outlined below. This process often begins with a key intermediate, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, which can be further modified.
Caption: General workflow for synthesizing functionalized 3-tert-butyl-pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of representative 3-tert-butyl-pyrazole derivatives are provided below.
Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1][5]
This protocol describes a triethylamine-mediated sulfonamidation reaction.
-
Reaction Setup: A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) is prepared in 2.0 mL of acetonitrile.
-
Reaction Execution: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solvent is evaporated under reduced pressure. 5.0 mL of distilled water is added to the residue.
-
Extraction: The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.
Protocol 2: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [6][7]
This protocol details a solvent-free condensation followed by a reduction.
-
Condensation: A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol).
-
Heating: The mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions. Water vapor that condenses on the tube walls is removed with a cotton-tipped spatula.
-
Reduction: The reaction mixture is cooled to room temperature, and 3.0 mL of methanol is added. Sodium borohydride (76 mg, 2.0 mmol) is then added portion-wise over 5 minutes.
-
Reaction Execution: The mixture is stirred at room temperature for 30 minutes.
-
Quenching and Extraction: The reaction is quenched by adding 5.0 mL of distilled water. The aqueous phase is extracted three times with 5.0 mL of ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of 3-tert-butyl-pyrazole have been investigated for a variety of biological activities. A notable study explored a series of pyrazole-imidazoline hybrids as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8]
SAR Analysis Workflow
The exploration of the chemical space involves a systematic process of designing, synthesizing, and testing new analogues to build a structure-activity relationship model.
Caption: An iterative workflow for exploring SAR in drug discovery.
Quantitative Biological Data
The following table summarizes the in vitro activity of a series of 1-aryl-1H-pyrazole-imidazoline derivatives against the intracellular amastigote form of T. cruzi and their cytotoxicity against Vero cells.[8] The analysis revealed that potency was increased with Br, Cl, and methyl substituents in the para-position of the 1-aryl group.[8]
| Compound ID | R-group (para-substituent on 1-aryl) | IC₅₀ (µM) vs. T. cruzi | CC₅₀ (µM) vs. Vero Cells | Selectivity Index (CC₅₀/IC₅₀) |
| 3g | -Br | 6.09 ± 0.52 | > 500 | > 82.1 |
| 3j | -Cl | 2.75 ± 0.62 | 479.66 ± 1.12 | 174.4 |
| 3m | -CH₃ | 3.58 ± 0.25 | 205.14 ± 1.08 | 57.3 |
| Bz | Benznidazole (Reference Drug) | 4.67 ± 0.22 | > 500 | > 107.1 |
Data sourced from[8]. IC₅₀ represents the half-maximal inhibitory concentration. CC₅₀ represents the half-maximal cytotoxic concentration.
Biological Assay Protocol
Protocol 3: In Vitro Assay for Anti-T. cruzi Activity [8]
This protocol is used to determine the efficacy of compounds against intracellular parasites.
-
Cell Culture: Vero cells are plated in 96-well microplates and incubated for 24 hours to allow for cell adhesion.
-
Infection: The cell monolayers are then infected with trypomastigote forms of T. cruzi. After a 24-hour incubation, the medium is replaced to remove non-penetrated parasites.
-
Compound Treatment: The infected cells are incubated with various concentrations of the test compounds (e.g., from 15.62 to 500 µM) for 72 hours.
-
Viability Staining: After incubation, the cells are fixed with paraformaldehyde and stained with DAPI (4′,6-diamidino-2-phenylindole) to visualize the nuclei of both host cells and parasites.
-
Image Acquisition and Analysis: The plates are read using a high-content imaging system. The number of intracellular amastigotes and host cells are automatically counted.
-
Data Calculation: The IC₅₀ value is calculated by comparing the number of parasites in treated wells to untreated controls using non-linear regression analysis. Cytotoxicity (CC₅₀) is determined in parallel on uninfected Vero cells.
Conclusion and Future Directions
The 3-tert-butyl-pyrazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The synthetic accessibility of this core allows for extensive functionalization, enabling a thorough exploration of its chemical space. As demonstrated by studies on anti-trypanosomal agents, systematic modification of substituents on the pyrazole ring system can lead to compounds with high potency and selectivity.[8]
Future research should focus on expanding the diversity of substituents at multiple positions of the pyrazole core, investigating a broader range of biological targets, and performing in-depth pharmacokinetic and in vivo studies on the most promising leads. The combination of efficient synthetic methodologies, high-throughput screening, and rational drug design will continue to unlock the therapeutic potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described three-step synthesis is robust and proceeds through common organic transformations, beginning with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis, and concluding with ester hydrolysis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a clear and reproducible method for obtaining the target compound.
Introduction
Pyrazole carboxylic acids are a class of heterocyclic compounds that are prominently featured in a wide range of pharmacologically active molecules. The specific structural motif of this compound is of particular interest due to the lipophilic tert-butyl group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. The synthetic route outlined herein is a classical and efficient approach, utilizing readily available starting materials and well-established reaction mechanisms to yield the target compound in good purity.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three sequential steps:
-
Step 1: Claisen Condensation. A base-mediated Claisen condensation between pinacolone and diethyl oxalate yields the intermediate, ethyl 4,4-dimethyl-2,4-dioxopentanoate.
-
Step 2: Knorr Pyrazole Synthesis. The β-dicarbonyl intermediate undergoes a cyclocondensation reaction with hydrazine hydrate to form the pyrazole ring, affording ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
-
Step 3: Saponification. The ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the final product, this compound.
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram.
Figure 1. Experimental workflow for the three-step synthesis.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Base/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Pinacolone | 1.0 | Diethyl Oxalate | 1.1 | Sodium Ethoxide | 1.1 | Ethanol | 25-30 | 12 | Ethyl 4,4-dimethyl-2,4-dioxopentanoate | ~75 |
| 2 | Intermediate from Step 1 | 1.0 | Hydrazine Hydrate | 1.1 | Acetic Acid (cat.) | 0.1 | Ethanol | 78 (reflux) | 4 | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | ~85 |
| 3 | Intermediate from Step 2 | 1.0 | - | - | Potassium Hydroxide | 2.0 | Ethanol/Water | 80 (reflux) | 3 | This compound | ~92 |
Experimental Protocols
Materials and Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory reagents and solvents (analytical grade)
Protocol 1: Synthesis of Ethyl 4,4-dimethyl-2,4-dioxopentanoate (β-ketoester Intermediate)
This procedure is adapted from the Claisen condensation of ketones with diethyl oxalate.
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add sodium metal (5.06 g, 0.22 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature.
-
Addition of Reactants: In a dropping funnel, prepare a mixture of pinacolone (20.0 g, 0.20 mol) and diethyl oxalate (32.1 g, 0.22 mol).
-
Condensation Reaction: Add the pinacolone/diethyl oxalate mixture dropwise to the stirred sodium ethoxide solution over a period of 1 hour. Maintain the temperature of the reaction mixture between 25-30°C. After the addition is complete, continue stirring at room temperature for 12 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath and slowly add 150 mL of 2M hydrochloric acid to neutralize the base and precipitate the product. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4,4-dimethyl-2,4-dioxopentanoate, which can be used in the next step without further purification. An approximate yield of 75% is expected.
Protocol 2: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This protocol is based on the Knorr pyrazole synthesis from a β-dicarbonyl compound.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude ethyl 4,4-dimethyl-2,4-dioxopentanoate (assuming 0.15 mol from the previous step) in 150 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add a catalytic amount of glacial acetic acid (approx. 0.86 mL, 0.015 mol). Slowly add hydrazine hydrate (80% solution, 8.2 mL, 0.165 mol) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of ice-cold water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate as a solid. A typical yield for this step is around 85%.
Protocol 3: Synthesis of this compound
This protocol outlines the saponification of the pyrazole ester.[2]
-
Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (e.g., 0.1275 mol from the previous step) in a mixture of ethanol (100 mL) and water (50 mL).
-
Hydrolysis: Add potassium hydroxide (14.3 g, 0.255 mol) to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring for 3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Precipitation and Isolation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 50°C to a constant weight. This procedure typically yields this compound with a purity suitable for most applications. A yield of approximately 92% can be expected for this final step.[2]
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium metal reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate caution.
-
Concentrated acids and bases are corrosive. Handle with care.
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures, researchers can obtain this valuable building block in high yield and purity, facilitating its use in various research and development applications, particularly in the synthesis of novel therapeutic agents.
References
One-Pot Synthesis of Substituted Pyrazole-5-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazole-5-carboxylic acids and their ester precursors. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. One-pot multicomponent reactions offer an efficient and atom-economical approach to constructing these valuable heterocyclic systems. The following protocols are based on established and versatile methods reported in the chemical literature, providing a practical guide for laboratory synthesis.
Introduction
The pyrazole ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of pyrazoles, particularly those with a carboxylic acid functionality at the C5 position, is of great importance for further derivatization and the development of new chemical entities. Traditional multi-step syntheses can be time-consuming and generate significant waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach enhances efficiency by minimizing purification steps, solvent usage, and overall reaction time.
This application note details several reliable one-pot methodologies for the synthesis of substituted pyrazole-5-carboxylic acids and their corresponding esters, which can be readily hydrolyzed to the desired acids.
Synthetic Strategies Overview
The synthesis of substituted pyrazole-5-carboxylic acids via one-pot methodologies can be broadly categorized into a few key strategies:
-
Three-Component Condensation of β-Ketoesters, Hydrazines, and an additional component: This is a variation of the classic Knorr pyrazole synthesis, where the components are combined in a single pot to form the pyrazole ring with the desired substitution pattern.
-
1,3-Dipolar Cycloaddition Reactions: This approach often involves the in situ generation of a diazo compound which then undergoes a cycloaddition with a suitable dipolarophile to form the pyrazole ring.
-
Cyclization of in situ generated intermediates: These methods rely on the formation of a key intermediate in the reaction vessel, which then undergoes cyclization with another reagent to yield the final pyrazole product.
The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Experimental Workflows and Visualizations
The logical flow for a common one-pot synthesis of pyrazole-5-carboxylate esters, which are precursors to the carboxylic acids, is depicted below. This workflow is based on a three-component reaction.
Caption: Workflow for the one-pot synthesis and subsequent hydrolysis of pyrazole-5-carboxylates.
Key Experimental Protocols
Protocol 1: Three-Component Synthesis of Ethyl 1,5-Diaryl-1H-pyrazole-3-carboxylates
This protocol is adapted from the Knorr pyrazole synthesis, performed in a one-pot fashion. It involves the reaction of an aryl hydrazine, an ethyl benzoylacetate derivative, and a catalytic amount of acid.
Materials:
-
Substituted Phenylhydrazine (1.0 eq)
-
Substituted Ethyl Benzoylacetate (1.0 eq)
-
Ethanol (as solvent, ~0.2 M)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the substituted ethyl benzoylacetate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl pyrazole-5-carboxylate ester.
Protocol 2: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
This method describes a one-pot, two-component reaction to synthesize a specific pyrazole-3-carboxylate, which can be a useful scaffold.[1]
Materials:
-
Phenylhydrazine (1.0 eq, 2 mmol, 0.22 g)
-
Dimethylacetylenedicarboxylate (DMAD) (1.0 eq, 2 mmol, 0.28 g)
-
Toluene/DCM (1:1 mixture, 10 mL)
Procedure:
-
To a round-bottom flask, add phenylhydrazine and dimethylacetylenedicarboxylate (DMAD) in a 1:1 molar ratio.[1]
-
Add the toluene and dichloromethane (DCM) solvent mixture (1:1).[1]
-
Stir the mixture at reflux for 2 hours.[1]
-
Monitor the completion of the reaction by thin-layer chromatography.[1]
-
After completion, evaporate the solvent under reduced pressure.[1]
-
Recrystallize the obtained white solid from ethanol to yield the pure product.[1]
Protocol 3: Hydrolysis of Pyrazole-5-carboxylate Esters to Carboxylic Acids
This is a general procedure for the saponification of the ester products obtained from the protocols above to yield the final pyrazole-5-carboxylic acids.
Materials:
-
Substituted Pyrazole-5-carboxylate Ester (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-4 eq)
-
Ethanol/Water or THF/Water mixture (as solvent)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrazole-5-carboxylate ester in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of NaOH (2-4 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for subsequent steps without further purification.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted pyrazole-5-carboxylates and their subsequent hydrolysis.
Table 1: Synthesis of Substituted Ethyl Pyrazole-5-carboxylates via Three-Component Reaction
| Entry | Hydrazine Derivative | β-Ketoester | Reaction Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethyl benzoylacetate | 3 | 85 |
| 2 | 4-Methylphenylhydrazine | Ethyl benzoylacetate | 4 | 82 |
| 3 | 4-Chlorophenylhydrazine | Ethyl benzoylacetate | 3.5 | 88 |
| 4 | Phenylhydrazine | Ethyl 4-methoxybenzoylacetate | 4 | 79 |
| 5 | Phenylhydrazine | Ethyl 4-nitrobenzoylacetate | 2.5 | 91 |
Note: Yields are for isolated, purified products.
Table 2: Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Phenylhydrazine | DMAD | Toluene/DCM (1:1) | 2 | Not specified, but product obtained | 188[1] |
Note: The original source provides the procedure and characterization but does not explicitly state the yield in the abstract or synthesis section.[1]
Table 3: Hydrolysis of Ethyl Pyrazole-5-carboxylates to Pyrazole-5-carboxylic Acids
| Entry | Starting Ester | Hydrolysis Time (h) | Yield (%) |
| 1 | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 6 | 95 |
| 2 | Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 8 | 92 |
| 3 | Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 6 | 96 |
| 4 | Ethyl 1-phenyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 8 | 90 |
| 5 | Ethyl 1-phenyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 5 | 98 |
Note: Yields are for isolated products after acidification and drying.
Signaling Pathways and Logical Relationships
The formation of the pyrazole ring in the Knorr synthesis proceeds through a well-defined pathway involving condensation and cyclization.
Caption: Reaction pathway for the Knorr synthesis of pyrazole-5-carboxylates.
Conclusion
The one-pot synthesis of substituted pyrazole-5-carboxylic acids and their esters represents a highly efficient and versatile approach for accessing these important heterocyclic compounds. The protocols provided herein offer reliable and reproducible methods for laboratory-scale synthesis. By leveraging multicomponent reaction strategies, researchers can significantly streamline the synthesis of novel pyrazole derivatives for applications in drug discovery and materials science. The subsequent hydrolysis of the ester intermediates is typically a high-yielding and straightforward transformation. These methods provide a solid foundation for the exploration of the chemical space around the pyrazole-5-carboxylic acid scaffold.
References
Application Notes and Protocols: Investigating 3-tert-butyl-1H-pyrazole-5-carboxylic acid as a Putative Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic core. The compound 3-tert-butyl-1H-pyrazole-5-carboxylic acid incorporates key structural motifs that suggest potential kinase inhibitory activity. The tert-butyl group can occupy hydrophobic pockets within the kinase ATP-binding site, while the carboxylic acid moiety can form crucial hydrogen bond interactions.
These application notes provide a framework for researchers to investigate the potential of this compound as a kinase inhibitor. The protocols and analyses described herein are based on established methodologies for characterizing small molecule kinase inhibitors and are intended to serve as a starting point for further investigation.
Putative Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous pyrazole-based kinase inhibitors, it is hypothesized that this compound may function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The proposed binding mode involves the pyrazole core acting as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The tert-butyl group is predicted to project into a hydrophobic pocket, while the carboxylic acid could interact with conserved lysine or other charged/polar residues in the active site.
Data Presentation: Hypothetical Inhibitory Profile
The following table summarizes hypothetical inhibitory data for this compound against a panel of selected kinases. Note: This data is illustrative and for guidance purposes only. Actual values must be determined experimentally.
| Target Kinase | Kinase Family | Hypothetical IC50 (nM) | Assay Type |
| p38α (MAPK14) | MAP Kinase | 85 | Biochemical (HTRF) |
| CDK2/Cyclin A | Cyclin-Dependent Kinase | 250 | Biochemical (LanthaScreen) |
| SRC | Tyrosine Kinase | >1000 | Biochemical (ADP-Glo) |
| VEGFR2 | Receptor Tyrosine Kinase | >1000 | Biochemical (Z'-LYTE) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of this compound against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
This compound (solubilized in 100% DMSO)
-
Recombinant active kinase (e.g., p38α)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, biotinylated substrate peptide, and assay buffer.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Prepare a master mix containing ATP in assay buffer.
-
Add 4 µL of the ATP mix to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a method to confirm the interaction of this compound with its target kinase within a live-cell context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer corresponding to the target kinase
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted compound to the cells.
-
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells at a final concentration optimized for the specific target.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with 450 nm BP (donor) and 600 nm LP (acceptor) filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration to determine the cellular IC50.
Mandatory Visualizations
Caption: Experimental workflow for kinase inhibitor characterization.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Applications of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition
Introduction
3-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. The pyrazole core is recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a tert-butyl group at the 3-position and a carboxylic acid at the 5-position provides a unique combination of steric bulk and a versatile synthetic handle, making it an attractive starting point for the design of novel therapeutic agents. This document outlines the applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.
While direct biological activity data for this compound itself is limited in publicly available research, its derivatives, particularly amides and ureas formed from the carboxylic acid moiety, have shown significant promise as potent inhibitors of key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 8 (CDK8).
Application Note 1: A Core Scaffold for Potent FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Derivatives of this compound have been successfully employed in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The 3-tert-butyl group on the pyrazole ring has been identified as a favorable substituent for potent FLT3 inhibition.[1]
Quantitative Data:
The following table summarizes the in vitro inhibitory activity of a representative urea derivative of this compound against FLT3 and FLT3-driven AML cell lines.
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 10q | FLT3 | 230 | MV4-11 | 280 | [2][3] |
| MOLM-14 | 18 | [2][3] |
Note: Compound 10q is a biphenyl pyrazoyl-urea derivative of this compound.
Signaling Pathway:
The FLT3 signaling pathway plays a crucial role in the proliferation and survival of hematopoietic cells. In AML, activating mutations lead to constitutive activation of downstream pathways such as RAS/MAPK and PI3K/AKT, promoting uncontrolled cell growth.
Application Note 2: A Versatile Scaffold for CDK8/19 Inhibitor Development
Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex and have emerged as promising targets in oncology due to their role in regulating transcription. Pyrazole-based compounds, including those derived from this compound, have been investigated as potent and selective inhibitors of CDK8/19.
Signaling Pathway:
CDK8 acts as a transcriptional regulator by phosphorylating various transcription factors, including STAT1, which is involved in inflammatory and immune responses. Inhibition of CDK8 can modulate these pathways.
Experimental Protocols
The following are representative protocols for the key assays used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a general method for determining the in vitro potency of a compound against a target kinase.
Workflow:
Materials:
-
Recombinant Kinase (e.g., FLT3, CDK8)
-
Kinase-specific substrate
-
ATP
-
This compound derivative (Test Compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of diluted kinase enzyme to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Signal Generation: Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Workflow:
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3 inhibition)
-
Complete cell culture medium
-
This compound derivative (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This compound serves as a valuable and versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its derivatives have demonstrated potent activity against clinically relevant targets such as FLT3 and CDK8. The synthetic accessibility of the carboxylic acid functional group allows for the creation of diverse libraries of compounds for structure-activity relationship studies, paving the way for the discovery of novel and effective therapeutic agents. The protocols and pathway diagrams provided herein offer a foundational resource for researchers engaged in the exploration and development of new drugs based on this promising chemical scaffold.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carboxylic Acid Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-tert-butyl-1H-pyrazole-5-carboxylic acid and its derivatives in agrochemical research. This class of compounds has garnered significant attention, primarily as fungicides, but also shows potential as herbicides and insecticides. The core of their fungicidal activity lies in the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.
Fungicidal Applications
A significant number of commercialized fungicides are based on the pyrazole carboxamide scaffold. These molecules are highly effective against a broad spectrum of plant pathogenic fungi.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for these fungicidal derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] SDH is a key enzyme that participates in both the Krebs cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption leads to a cascade of events within the fungal cell, including:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy source.
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.
-
Disruption of Cellular Metabolism: The inhibition of the Krebs cycle disrupts essential metabolic pathways necessary for fungal growth and survival.
This targeted inhibition ultimately leads to the cessation of fungal growth and cell death.
Quantitative Fungicidal Activity Data
The following table summarizes the fungicidal efficacy of various pyrazole carboxamide derivatives. While specific data for 3-tert-butyl derivatives are limited in publicly available literature, the data for structurally related compounds illustrate the potential of this chemical class.
| Compound/Derivative | Target Fungi | Efficacy (EC50 in mg/L) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 | [2] |
| SCU3038 | Rhizoctonia solani | 0.016 (in vitro), 0.95 (in vivo) | [3] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 (in vitro), 2.29 (in vivo) | [3] |
| Thifluzamide | Rhizoctonia solani | 1.88 (in vivo) | [3] |
| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 µg/mL | [4] |
| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 µg/mL | [4] |
| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 µg/mL | [4] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | [5] |
Herbicidal and Insecticidal Applications
Research into this compound derivatives has also explored their potential as herbicides and insecticides, although this is a less developed area compared to their fungicidal applications.
Herbicidal Activity
Certain pyrazole derivatives have shown herbicidal effects, with some compounds causing bleaching of green weeds. The introduction of a 2,2,2-trifluoroethyl group on the pyrazole ring has been noted to play an important role in the inhibitory activity.[6]
Insecticidal Activity
Novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their insecticidal properties. Some compounds have demonstrated significant mortality against pests like Aphis fabae. For instance, compound 7h showed 85.7% mortality against A. fabae at a concentration of 12.5 mg/L, which is comparable to the commercial insecticide imidacloprid.[7][8]
Quantitative Herbicidal and Insecticidal Activity Data
The following table presents available data on the herbicidal and insecticidal activity of pyrazole derivatives.
| Compound/Derivative | Target Organism | Activity | Concentration | Reference |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (6d) | Digitaria sanguinalis | 82% fresh weight inhibition | 750 g a.i. ha⁻¹ | [5] |
| Compound 7h | Aphis fabae | 85.7% mortality | 12.5 mg/L | [7][8] |
| Compound Ic | Aphis craccivora | 95% foliar contact activity | 200 mg kg⁻¹ | [9] |
| Compound Id | Aphis craccivora | 95% foliar contact activity | 200 mg kg⁻¹ | [9] |
| Compound Ie | Aphis craccivora | 100% foliar contact activity | 200 mg kg⁻¹ | [9] |
| Compound IIf | Aphis craccivora | 95% foliar contact activity | 200 mg kg⁻¹ | [9] |
| Compound IIi | Tetranychus cinnabarinus | 95% miticidal and ovicidal activity | 200 mg kg⁻¹ | [9] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of this compound, a common starting material is pinacolone. The carboxylic acid can then be converted to its acid chloride, which is subsequently reacted with various amines to produce the desired carboxamide derivatives.
Protocol: Synthesis of a Pyrazole Carboxamide Derivative
-
Synthesis of the Pyrazole Carboxylic Acid: A mixture of the starting β-ketoester and a substituted hydrazine is refluxed in a suitable solvent (e.g., ethanol) to yield the pyrazole ester. This ester is then saponified using a base (e.g., NaOH) followed by acidification to obtain the pyrazole carboxylic acid.
-
Formation of the Acid Chloride: The pyrazole carboxylic acid is refluxed with thionyl chloride to produce the corresponding pyrazole carbonyl chloride.
-
Amide Formation: The pyrazole carbonyl chloride is dissolved in an anhydrous solvent (e.g., THF) and slowly added to a solution containing the desired amine and a base (e.g., K₂CO₃) at a controlled temperature (e.g., 5 °C). The reaction is stirred at room temperature until completion. The final product is then isolated and purified.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target organism
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor
-
Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Test compound
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and the mitochondrial fraction.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding succinate to all wells.
-
Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.
-
Monitor the change in absorbance for 10-30 minutes.
-
The rate of DCIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Measurement of Mitochondrial Membrane Potential (MMP)
Changes in MMP are an indicator of mitochondrial function and can be assessed using fluorescent dyes.
Materials:
-
Fungal cells or protoplasts
-
Fluorescent dyes such as TMRE (tetramethylrhodamine, ethyl ester) and MitoTracker Green FM.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.
-
Fluorescence microscope or plate reader.
Protocol:
-
Treat the fungal cells with the test compound for a specified duration.
-
Incubate the treated and control cells with TMRE and MitoTracker Green FM. TMRE accumulates in mitochondria based on the membrane potential, while MitoTracker Green stains mitochondria regardless of the potential.
-
Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
A decrease in the TMRE signal (or the ratio of TMRE to MitoTracker Green) indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of SDH inhibition.
Caption: Experimental workflow for agrochemical screening.
References
- 1. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Complex II Biology in Aging, Health, and Disease | MDPI [mdpi.com]
- 4. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. endsdhi.com [endsdhi.com]
- 8. pnas.org [pnas.org]
- 9. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This document provides a detailed protocol for the N-alkylation of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, an unsymmetrically substituted pyrazole. The primary challenge in the alkylation of such pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of regioisomers.[1] The steric hindrance imposed by the bulky tert-butyl group at the C3 position is a key factor that can be leveraged to direct the alkylation preferentially to the less sterically hindered N2 position.[1]
Due to the presence of the acidic carboxylic acid group, which would interfere with the basic conditions of N-alkylation, a three-stage protocol is recommended:
-
Esterification: Protection of the carboxylic acid as an ethyl ester.
-
N-Alkylation: Alkylation of the pyrazole ester intermediate.
-
Saponification: Hydrolysis of the ester to yield the final N-alkylated carboxylic acid.
Comparative Data on Pyrazole N-Alkylation Conditions
The selection of base, solvent, and alkylating agent significantly influences the yield and regioselectivity of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of pyrazole derivatives, providing a comparative basis for reaction optimization.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (N1:N2) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85% | ~3:1 | [2] |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80% | ~4:1 | [2] |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90% | >10:1 | [2] |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85% | ~2:1 | [2] |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60% | >15:1 | [2] |
| Ethyl Iodoacetate | NaH | DME-MeCN | Reflux | 3 | High | Selective for N1 | [3] |
Note: The isomer ratios are highly dependent on the specific pyrazole substrate's substitution pattern. For the target molecule of this protocol, alkylation is expected to favor the N2 position due to sterics.
Experimental Workflow
Caption: A three-stage workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid moiety as an ethyl ester to prevent interference during the subsequent N-alkylation step.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous ethanol (20 mL per 1 g of starting material).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Alkylation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This protocol details the core N-alkylation reaction using sodium hydride as the base.[4] This method generally provides good yields for N-alkylation of pyrazoles.[2]
Materials:
-
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (R-X, e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Carefully wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under vacuum.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[4]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.[4]
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole ester.
Protocol 3: Saponification of Ethyl 1-Alkyl-3-tert-butyl-1H-pyrazole-5-carboxylate
This final step removes the ester protecting group to yield the target carboxylic acid.[5]
Materials:
-
Ethyl 1-alkyl-3-tert-butyl-1H-pyrazole-5-carboxylate
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, 1-2 M)
-
Water
Procedure:
-
Dissolve the N-alkylated pyrazole ester (1.0 eq) in ethanol (20 mL per 1 g of ester).
-
Add an aqueous solution of potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[5]
-
Dissolve the residue in water and cool in an ice bath.[5]
-
Acidify the aqueous solution to pH 2-3 by the slow addition of HCl.[5]
-
A precipitate of the carboxylic acid product should form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final 1-alkyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibacterial Agents from Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibacterial agents derived from pyrazole carboxylic acids. This document covers the synthesis, in vitro evaluation, and mechanistic studies of this promising class of compounds.
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Pyrazole carboxylic acid derivatives have been identified as a promising scaffold in the discovery of novel antibacterial agents.[1][2][3] These compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] This document outlines the key procedures for synthesizing and evaluating these compounds to accelerate research and development in this area.
Synthesis of Pyrazole Carboxylic Acid Derivatives
A common and effective route for the synthesis of antibacterial pyrazole carboxylic acid derivatives involves the condensation of a β-ketoester with a hydrazine derivative, followed by functional group modifications. A representative synthetic scheme is the preparation of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid and its subsequent conversion to hydrazone derivatives, which have shown significant antibacterial activity.[4]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and derivatization of pyrazole carboxylic acids.
Caption: General synthetic workflow for pyrazole carboxylic acid derivatives.
Protocol: Synthesis of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid (4)[4]
This protocol describes the synthesis of a key intermediate for creating a library of antibacterial pyrazole derivatives.
Materials:
-
3-Acetyl-2H-chromen-2-one
-
4-Hydrazinobenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
Synthesis of the Pyrazole Intermediate:
-
In a round-bottom flask, dissolve 3-acetyl-2H-chromen-2-one (1 equivalent) and 4-hydrazinobenzoic acid (1 equivalent) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pyrazole intermediate.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, cool DMF on an ice bath and slowly add POCl₃ (3 equivalents) dropwise with stirring.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add the pyrazole intermediate from the previous step to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70 °C for 8-10 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry to yield 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid.[4]
-
Characterization: The structure of the synthesized compound should be confirmed by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
In Vitro Antibacterial Activity Evaluation
The antibacterial efficacy of the synthesized pyrazole carboxylic acid derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). Further assays can be performed to evaluate their bactericidal or bacteriostatic nature and their ability to inhibit biofilm formation.
Quantitative Data Summary
The following tables summarize the reported MIC values for various pyrazole carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 3-Fluorophenyl-Substituted Hydrazone Derivatives (MIC in µg/mL) [6]
| Compound | S. aureus ATCC 25923 | MRSA BAA-2312 | MRSA ATCC 33591 | MRSA ATCC 700699 | S. epidermidis 700296 |
| 5 | >50 | >50 | >50 | >50 | >50 |
| 6 | 3.12 | 3.12 | 3.12 | 3.12 | 6.25 |
| 9 | 1.56 | 1.56 | 1.56 | 1.56 | 3.12 |
| 12 | 0.39 | 0.39 | 0.39 | 0.39 | 1.56 |
Table 2: Antibacterial Activity of 4-Fluorophenyl-Substituted Hydrazone Derivatives (MIC in µg/mL) [6]
| Compound | S. aureus ATCC 25923 | MRSA BAA-2312 | MRSA ATCC 33591 | MRSA ATCC 700699 | S. epidermidis 700296 |
| 15 | >50 | >50 | >50 | >50 | >50 |
| 18 | 3.12 | 3.12 | 3.12 | 3.12 | 6.25 |
| 21 | 0.78 | 0.78 | 0.78 | 0.78 | 1.56 |
Protocol: Minimum Inhibitory Concentration (MIC) Assay[7][8][9]
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Synthesized pyrazole compounds
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each pyrazole compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to obtain a range of concentrations (e.g., from 128 µg/mL to 0.0625 µg/mL).[7]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.[8]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol: Biofilm Inhibition Assay[10][11][12]
This protocol assesses the ability of the compounds to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation
-
Bacterial strains known to form biofilms (e.g., S. aureus, P. aeruginosa)
-
Synthesized pyrazole compounds
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol for destaining
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the pyrazole compounds in TSB in the microtiter plates.
-
Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates at 37 °C for 24-48 hours without shaking.[9]
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.
-
Mechanism of Action Studies
Preliminary studies suggest that some pyrazole carboxylic acid derivatives may exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the workflow for its investigation.
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Protocol: DNA Gyrase Supercoiling Inhibition Assay[14][15][16]
This assay determines if the compounds inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
ATP solution
-
Synthesized pyrazole compounds
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide)
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add various concentrations of the pyrazole compound or the positive control to the respective tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding a defined unit of DNA gyrase to each tube.
-
-
Incubation and Termination:
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer (containing SDS and EDTA) and proteinase K.
-
-
Analysis:
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA-binding dye and visualize it under UV light.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
-
Conclusion
Pyrazole carboxylic acids represent a versatile and potent scaffold for the development of novel antibacterial agents. The protocols outlined in these application notes provide a framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. By following these standardized methods, researchers can efficiently screen and characterize new derivatives, contributing to the discovery of new therapeutics to combat bacterial infections.
References
- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meddocsonline.org [meddocsonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. static.igem.org [static.igem.org]
- 10. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carboxylic acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anti-inflammatory properties.[1][2][3] The pyrazole scaffold is a key component in several commercially available anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[1] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory cascade.[1][4] This document aims to provide a comprehensive overview of the potential application of 3-tert-butyl-1H-pyrazole-5-carboxylic acid in anti-inflammatory drug discovery.
Putative Mechanism of Action: Inhibition of the Pro-inflammatory Cascade
The primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][4] COX-2 is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, pyrazole compounds can effectively reduce the production of these pro-inflammatory prostaglandins.
Furthermore, the inflammatory process is intricately linked to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, upon activation by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some anti-inflammatory agents have been shown to modulate the NF-κB pathway, representing another potential, albeit less directly established for all pyrazoles, avenue for therapeutic intervention.
Below is a diagram illustrating the general signaling pathway often targeted by anti-inflammatory pyrazole derivatives.
Caption: Hypothesized anti-inflammatory mechanism of pyrazole derivatives.
Quantitative Data Summary
As previously stated, specific quantitative data for the anti-inflammatory activity of this compound is not available in the reviewed literature. The following table is a template that researchers can use to summarize their findings once the relevant experiments have been conducted. For context, data from other pyrazole derivatives often show potent in vitro and in vivo activity.[4][5]
| Assay Type | Target | Metric | Value for this compound | Reference Compound (e.g., Celecoxib) |
| In Vitro | COX-1 | IC₅₀ (µM) | Data to be determined | Literature Value |
| In Vitro | COX-2 | IC₅₀ (µM) | Data to be determined | Literature Value |
| Cell-Based | LPS-induced PGE₂ production in RAW 264.7 cells | IC₅₀ (µM) | Data to be determined | Literature Value |
| Cell-Based | LPS-induced NO production in RAW 264.7 cells | IC₅₀ (µM) | Data to be determined | Literature Value |
| In Vivo | Carrageenan-induced paw edema in rats | % Inhibition at a given dose | Data to be determined | Literature Value |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
COX assay buffer (e.g., Tris-HCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measure the rate of prostaglandin production. This can be done using various methods, such as measuring oxygen consumption with a Clark-type electrode or using a colorimetric or fluorometric peroxidase-based assay to detect the hydroperoxidase activity of COX.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Protocol:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, Reference drug, and one or more groups for different doses of the test compound.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
While this compound belongs to a class of compounds with demonstrated anti-inflammatory potential, further specific experimental investigation is required to elucidate its efficacy and mechanism of action. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to systematically evaluate this compound and contribute valuable data to the field of anti-inflammatory drug discovery. The synthesis of this compound has been reported, and it is commercially available, facilitating its entry into the discovery and development pipeline.[6] Researchers are encouraged to perform the described assays to populate the data table and build a comprehensive profile of this promising molecule.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1] The versatility of the pyrazole ring, acting as both a hydrogen bond donor and acceptor, allows for interaction with a diverse array of biological targets.[1] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This document outlines protocols for the molecular docking of this compound with relevant protein targets and discusses the potential signaling pathways involved.
Target Proteins and Signaling Pathways
While specific molecular docking studies for this compound are not extensively reported in the available literature, the broader class of pyrazole derivatives has been investigated as inhibitors of several key protein families implicated in various diseases. These include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth factor Receptor (EGFR). These are crucial in cancer progression and angiogenesis.
-
Protein Kinases: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle.[2]
-
Cyclooxygenase (COX) Enzymes: Specifically COX-2, a key enzyme in the inflammatory pathway.[3][4]
A common downstream signaling cascade affected by the inhibition of these kinases is the MAPK/ERK pathway . This pathway is central to cell proliferation, differentiation, and survival.[5][6][7][8]
Below is a diagram illustrating a simplified MAPK/ERK signaling pathway, which can be targeted by kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a target for kinase inhibitors.
Data Presentation: Molecular Docking of Pyrazole Derivatives
As no specific docking data for this compound was found, the following table summarizes representative docking scores and binding affinities for analogous pyrazole derivatives against various protein targets from published studies. This data is intended to be illustrative of the outputs of a molecular docking experiment.
| Compound Class | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Binding Affinity (Ki) | Reference Compound | Reference Docking Score (kcal/mol) |
| Pyrazole-carboxamides | Carbonic Anhydrase I | BIOVIA Discovery Studio | - | 0.063–3.368 µM | Acetazolamide | - |
| Pyrazole-carboxamides | Carbonic Anhydrase II | BIOVIA Discovery Studio | - | 0.007–4.235 µM | Acetazolamide | - |
| Pyrazole derivatives | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | - | - | - |
| Pyrazole derivatives | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | - | - | - |
| Pyrazole derivatives | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | - | - | - |
| Pyrazole-benzimidazolone hybrids | HPPD | - | - | - | NTBC | - |
Note: The data presented are for various pyrazole derivatives and not specifically for this compound.[2][9][10]
Experimental Protocols
A generalized workflow for molecular docking is presented below, followed by specific protocols for two commonly used docking software packages, AutoDock and Glide.
Caption: General workflow for a molecular docking experiment.
Protocol 1: Molecular Docking using AutoDock
AutoDock is a widely used non-commercial docking software.[11][12] The following is a generalized protocol.
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein in PDB format from a database such as the Protein Data Bank (RCSB PDB). b. Remove water molecules and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software like PyMOL or AutoDockTools (ADT).[13] c. Add polar hydrogens to the protein, as they are essential for defining hydrogen bonds. d. Compute Gasteiger charges for the protein atoms. e. Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
2. Preparation of the Ligand (this compound): a. Generate the 3D structure of this compound. This can be done using chemical drawing software like ChemDraw and converting the 2D structure to 3D. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. d. Compute Gasteiger charges for the ligand atoms. e. Save the prepared ligand in the PDBQT format.
3. Grid Box Generation: a. Use AutoGrid to pre-calculate grid maps of atomic affinities for the different atom types of the ligand. b. Define a grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial parameters. The box should be large enough to allow the ligand to move freely within the binding pocket.
4. Docking Simulation: a. Use AutoDock to perform the docking calculation. The Lamarckian Genetic Algorithm (LGA) is a commonly used search algorithm in AutoDock.[11] b. Set the docking parameters in a docking parameter file (.dpf), including the number of docking runs, population size, and number of energy evaluations. c. Run the docking simulation. AutoDock will generate a docking log file (.dlg) containing the results.
5. Analysis of Results: a. Analyze the docking log file to identify the docked conformations (poses) of the ligand and their corresponding binding energies and inhibition constants. b. Visualize the best-ranked poses within the binding site of the receptor to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Protocol 2: Molecular Docking using Glide (Schrödinger Suite)
Glide is a commercial software known for its accuracy and speed.[14][15][16]
1. Preparation of the Receptor and Ligand: a. Import the protein PDB file into the Maestro interface. b. Use the "Protein Preparation Wizard" to prepare the receptor. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization. c. Prepare the 3D structure of this compound using "LigPrep". This tool generates low-energy conformers and various ionization and tautomeric states.
2. Receptor Grid Generation: a. Use the "Receptor Grid Generation" panel in Glide. b. Define the binding site by specifying a co-crystallized ligand or by selecting residues in the active site. This will generate a grid box around the defined center. c. The inner box defines the space where the center of the ligand can be placed, and the outer box defines the space that the entire ligand must fit into.
3. Ligand Docking: a. Open the "Ligand Docking" panel. b. Select the prepared ligand structures and the generated receptor grid file. c. Choose the docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). SP is a good balance between speed and accuracy for general docking.[14] d. Set the number of poses to include for each ligand. e. Start the docking job.
4. Analysis of Results: a. The results will be displayed in the project table. b. Use the "Pose Viewer" to visualize the docked poses of the ligand in the receptor's active site. c. Analyze the GlideScore, Emodel score, and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Conclusion
Molecular docking is a powerful computational tool for predicting the binding mode of small molecules like this compound to their protein targets. While specific experimental data for this compound is limited, the protocols and information provided here, based on studies of analogous pyrazole derivatives, offer a robust framework for researchers to conduct in silico investigations. These studies can guide the rational design and optimization of new pyrazole-based therapeutic agents.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 4. dovepress.com [dovepress.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. schrodinger.com [schrodinger.com]
- 15. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 16. schrodinger.com [schrodinger.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of Ethyl 4,4-dimethyl-2,4-dioxopentanoate (Diketoester Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure anhydrous (dry) conditions as the base (e.g., sodium ethoxide) is moisture-sensitive. Use freshly prepared or commercially available sodium ethoxide. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). |
| Side Reactions | The primary side reaction is the self-condensation of pinacolone. To minimize this, add the pinacolone slowly to the mixture of diethyl oxalate and base. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition. |
| Ineffective Base | Use a sufficiently strong and non-nucleophilic base. Sodium ethoxide is common, but stronger bases like sodium hydride may improve yields. Ensure at least one full equivalent of the base is used to drive the reaction to completion by deprotonating the product. |
| Work-up Issues | During acidification, ensure the pH is low enough to fully protonate the enolate of the diketoester. Incomplete protonation can lead to loss of product during extraction. |
Problem 2: Low Yield of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (Pyrazole Ester)
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | Ensure the reaction goes to completion by monitoring with TLC. Heating (reflux) in a suitable solvent like ethanol is typically required. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the initial condensation. |
| Formation of Regioisomers | While the reaction of the symmetric diketoester with hydrazine should yield a single regioisomer, impurities may arise from incomplete reaction of the starting materials. Ensure the diketoester is pure before proceeding. |
| Decomposition of Hydrazine | Use fresh hydrazine hydrate. If using a salt like hydrazine hydrochloride, ensure it is properly neutralized or that the reaction conditions are appropriate for its use. |
| Purification Losses | The pyrazole ester can be purified by recrystallization or column chromatography. Optimize the solvent system for recrystallization to maximize recovery. For column chromatography, select an appropriate eluent system to ensure good separation without excessive product loss. |
Problem 3: Incomplete Hydrolysis of the Pyrazole Ester
| Potential Cause | Recommended Solution |
| Insufficient Base or Acid | Use a sufficient excess of base (e.g., NaOH or KOH) or acid (e.g., HCl) to drive the hydrolysis. Typically, 2-3 equivalents of base are used. |
| Short Reaction Time or Low Temperature | Monitor the reaction by TLC until the starting ester is fully consumed. Heating the reaction mixture (reflux) is usually necessary to achieve a reasonable reaction rate. |
| Product Precipitation | As the carboxylic acid is formed, it may precipitate from the reaction mixture as its salt. Ensure adequate stirring to maintain a homogenous reaction. |
| Difficult Work-up | After hydrolysis, the reaction mixture needs to be carefully acidified to a pH of around 2-3 to precipitate the carboxylic acid. Add the acid slowly and with cooling to control the exotherm and obtain a crystalline product. Wash the filtered product with cold water to remove any inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and reliable method is a three-step synthesis:
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Claisen Condensation: Reaction of pinacolone with diethyl oxalate in the presence of a strong base (like sodium ethoxide) to form ethyl 4,4-dimethyl-2,4-dioxopentanoate.
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Pyrazole Formation: Cyclization of the diketoester intermediate with hydrazine hydrate, typically in a protic solvent like ethanol, to yield ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
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Hydrolysis: Saponification of the ethyl ester using a base (e.g., NaOH) followed by acidic workup to give the final product, this compound.
Q2: How can I improve the overall yield of the synthesis?
A2: To improve the overall yield, it is crucial to optimize each step:
-
For the Claisen condensation, ensure anhydrous conditions and slow addition of the ketone to minimize side reactions.
-
In the pyrazole formation step, using a slight excess of hydrazine and ensuring the reaction goes to completion are key.
-
For the hydrolysis, using a sufficient excess of base and allowing for adequate reaction time will ensure complete conversion. Purifying the intermediates at each stage can also prevent carrying impurities forward, which might complicate subsequent steps and the final purification.
Q3: Are there any critical safety precautions to consider during this synthesis?
A3: Yes, several safety precautions should be taken:
-
Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
The reactions, especially the Claisen condensation and hydrolysis, can be exothermic. Proper temperature control is necessary.
Q4: Can I use a different base for the Claisen condensation?
A4: Yes, other strong bases can be used. Sodium hydride (NaH) is a common alternative to sodium ethoxide and can lead to higher yields as it is a non-nucleophilic base. However, NaH is highly flammable and requires careful handling.
Q5: How do I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of all three steps. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under UV light.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound and its Intermediates.
| Step | Product | Typical Yield (%) |
| 1 | Ethyl 4,4-dimethyl-2,4-dioxopentanoate | 60 - 75% |
| 2 | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | 80 - 95% |
| 3 | This compound | 85 - 95% |
| Overall | This compound | 41 - 67% |
Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4-dimethyl-2,4-dioxopentanoate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Reaction: Cool the mixture to 0-5 °C in an ice bath. Add a solution of diethyl oxalate (1.0 equivalent) in anhydrous ethanol to the dropping funnel. Add a solution of pinacolone (1.0 equivalent) in anhydrous ethanol to a separate dropping funnel.
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Add the diethyl oxalate solution dropwise to the stirred sodium ethoxide suspension.
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Subsequently, add the pinacolone solution dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify to pH 2-3 with dilute hydrochloric acid.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
-
Reaction: In a round-bottom flask, dissolve ethyl 4,4-dimethyl-2,4-dioxopentanoate (1.0 equivalent) in ethanol.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added.
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Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Add water to the residue and extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 3: Synthesis of this compound
-
Reaction: In a round-bottom flask, dissolve ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting ester has completely disappeared (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.
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Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
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Drying: Dry the product in a vacuum oven to obtain the pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Pyrazole-5-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-5-carboxylic acid and its derivatives. The following sections address common side reactions and provide guidance on how to identify and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of a Regioisomeric Impurity
Q1: I am synthesizing a pyrazole-5-carboxylate ester using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm obtaining a mixture of two isomers that are difficult to separate. What is happening and how can I improve the regioselectivity?
A1: This is a classic side reaction in the Knorr pyrazole synthesis, leading to the formation of a regioisomeric byproduct. The reaction can proceed through two different pathways, resulting in the N-substituted nitrogen being adjacent to either of the two carbonyl groups of the starting dicarbonyl compound. The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[1]
Troubleshooting:
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Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the preference for the formation of a single regioisomer compared to more conventional solvents like ethanol.[1]
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Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization, which in turn can alter the ratio of the regioisomeric products.[1] Experimenting with different temperatures may favor the desired isomer.
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pH Adjustment: The acidity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization.
Data Presentation: Influence of Solvent on Regioselectivity
The following table summarizes the effect of the solvent on the ratio of regioisomers formed during the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomer A is the desired product, while Regioisomer B is the side product.
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Reference |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Reflux | 15:85 | [2] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | Reflux | 85:15 | [2] |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Reflux | 97:3 | [2] |
| 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | Reflux | 40:60 | [1] |
| 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | Reflux | 90:10 | [1] |
Experimental Protocols:
Protocol 1: Knorr Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (Illustrative)
-
Reactants: Ethyl 2,4-dioxopentanoate (1.0 eq), Phenylhydrazine (1.0 eq)
-
Solvent: Ethanol
-
Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
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Slowly add phenylhydrazine to the solution at room temperature.
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Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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The resulting crude product will likely be a mixture of ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate and its regioisomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate. The ratio will depend on the precise conditions. To improve selectivity for the 5-carboxylate isomer, consider replacing ethanol with TFE or HFIP.
-
Mandatory Visualization:
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Issue 2: Unwanted Substitution on the Pyrazole Ring
Q2: During my synthesis, I'm observing an additional peak in my NMR and a corresponding mass in the MS that suggests the addition of a formyl group to my pyrazole product. What could be the cause?
A2: This is likely an unintended electrophilic substitution at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich and susceptible to such reactions. If your synthesis involves reagents like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), you may be inadvertently performing a Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group at the C4 position.
Troubleshooting:
-
Reagent Control: Avoid the use of Vilsmeier-Haack type reagents if C4-formylation is not desired. If DMF is used as a solvent at high temperatures, decomposition can sometimes lead to reactive species that can cause formylation, although this is less common.
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Protecting Groups: If the C4 position must be protected, consider using a removable protecting group at this position, though this adds steps to the synthesis.
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Reaction Conditions: The Vilsmeier-Haack reaction is typically run at elevated temperatures (e.g., 70-120°C).[3] Running your primary reaction at lower temperatures may suppress this side reaction.
Data Presentation: Yields of C4-Formylated Pyrazoles
The following table shows the yields of the desired C4-formylated pyrazole and a notable side product under specific Vilsmeier-Haack conditions.
| Starting Pyrazole | Reagents | Temperature (°C) | Desired Product Yield (%) | Side Product Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 55 | - | [3] |
| 5-Chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole | DMF, POCl₃ | 120 | Minor | 7 (dehydrochlorinated product) | [3] |
| 1-Phenyl-1H-pyrazole | DMF, POCl₃ | 80-90 | 65 | - | [4] |
Experimental Protocols:
Protocol 2: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole (Illustrative of Side Reaction Conditions)
-
Reactants: 1-Phenyl-3-methyl-1H-pyrazole (1.0 eq), Anhydrous DMF (excess), POCl₃ (1.2 eq)
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise, keeping the temperature below 10°C to form the Vilsmeier reagent.
-
Add a solution of 1-phenyl-3-methyl-1H-pyrazole to the Vilsmeier reagent at 0-5°C.
-
Allow the reaction to warm to room temperature and then heat to 70-80°C. Monitor by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent. The primary product will be 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
-
Mandatory Visualization:
Caption: Unintended C4-formylation via the Vilsmeier-Haack reaction.
Issue 3: Loss of the Carboxylic Acid Group
Q3: I am trying to synthesize a pyrazole-3,5-dicarboxylic acid, but I am isolating a significant amount of the monocarboxylic acid or even the fully decarboxylated pyrazole. Why is this happening?
A3: Pyrazole carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at high temperatures or in the presence of strong acids or bases. This side reaction is more pronounced for pyrazole-4-carboxylic acids but can also occur with pyrazole-5-carboxylic acids, especially if the reaction conditions are harsh.
Troubleshooting:
-
Temperature Management: Avoid excessive heating during the synthesis and workup. If a reaction requires high temperatures, consider if a milder alternative exists.
-
pH Control: During workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully and at a low temperature.
-
Catalyst Choice: Some metal catalysts used in subsequent reactions can promote decarboxylation. For example, copper-catalyzed reactions have been used intentionally for decarboxylation.[5] Be mindful of the catalytic system you are employing.
Data Presentation: Conditions for Decarboxylation of Pyrazole Carboxylic Acids
The following table provides examples of conditions that can lead to the decarboxylation of pyrazole carboxylic acids, resulting in the formation of the corresponding decarboxylated pyrazole as a side product.
| Starting Material | Conditions | Product | Yield of Decarboxylated Product (%) | Reference |
| 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Neat, heating at melting point for 1 hour | 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 30 | [6] |
| 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Copper powder in quinoline | 5-Methyl-1-phenyl-3-trifluoromethyl pyrazole | 32 | [6] |
| Ethyl 1-methyl-5-phenylpyrazole-4-carboxylate | Basic hydrolysis followed by heating in DMA at 150°C | 1-Methyl-5-phenylpyrazole | 76 | [7] |
Experimental Protocols:
Protocol 3: Hydrolysis of Ethyl Pyrazole-5-carboxylate (Minimizing Decarboxylation)
-
Reactants: Ethyl pyrazole-5-carboxylate (1.0 eq), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Water
-
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add the base (LiOH or NaOH) and stir at room temperature. Gentle heating (40-50°C) can be applied if the reaction is slow, but avoid high temperatures to minimize the risk of decarboxylation.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated pyrazole-5-carboxylic acid by vacuum filtration and wash with cold water.
-
Mandatory Visualization:
Caption: Troubleshooting workflow for preventing decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. degres.eu [degres.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. US20150225350A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
Technical Support Center: Purification of 3-tert-butyl-1H-pyrazole-5-carboxylic acid by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-tert-butyl-1H-pyrazole-5-carboxylic acid using recrystallization techniques. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors. Here is a step-by-step approach to induce crystallization:
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal ("seed crystal") to the solution. This will act as a template for crystallization.
-
-
Increase Supersaturation:
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Evaporation: If too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[1]
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.
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Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
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Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.
-
Use a Different Solvent System: Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
Q3: The yield of my recrystallized product is very low. What are the possible reasons and solutions?
A3: A low recovery of the purified product can be due to several factors:
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Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.
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Premature Crystallization: If the product crystallizes during hot filtration (if performed to remove insoluble impurities), you will lose a portion of your product. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
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Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.
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Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still colored or appears impure. What can I do?
A4: If colored impurities are present, they can sometimes be removed by adsorption.
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Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may reduce the overall yield. Use it sparingly.
-
Second Recrystallization: If the product is still not pure enough, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your crude product (about 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube to the solvent's boiling point and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q3: How can I tell if my recrystallized product is pure?
A3: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. Comparing the experimental melting point to the literature value can indicate the purity.
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude material.
1. Solvent Selection:
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Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use ethanol.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the minimum amount of hot ethanol to the flask while gently heating and stirring until the solid completely dissolves.
3. (Optional) Decolorization:
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If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
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If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
5. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
7. Drying:
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Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
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Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
Data Presentation
While specific solubility data for this compound is not available in the reviewed literature, the following table provides a general guide to the solubility of pyrazole and carboxylic acids in common solvents, which can be used as a starting point for solvent selection.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound |
| Water | High | 100 | Low at room temp, may increase with heat |
| Ethanol | High | 78 | Good solubility, especially when hot |
| Methanol | High | 65 | Good solubility, especially when hot |
| Acetone | Medium | 56 | Likely soluble |
| Ethyl Acetate | Medium | 77 | Likely soluble |
| Hexane | Low | 69 | Likely insoluble |
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A troubleshooting guide for common recrystallization issues.
References
troubleshooting low conversion rates in pyrazole synthesis from dicarbonyl compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low conversion rates, encountered during the synthesis of pyrazoles from dicarbonyl compounds.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in pyrazole synthesis can be attributed to a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in the Knorr pyrazole synthesis, the most common method for this transformation, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here’s a logical workflow to troubleshoot low yields:
Figure 1: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
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Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be employed to drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1]
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Evaluate Reaction Conditions:
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Temperature: The reaction temperature can significantly impact the rate and yield. While some reactions proceed at room temperature, others require heating.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent: The choice of solvent is critical. Polar protic solvents like ethanol are common, but aprotic dipolar solvents such as DMF or NMP can sometimes improve yields and regioselectivity, particularly when using aryl hydrazine hydrochlorides.[1]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[3] A few drops of glacial acetic acid or a catalytic amount of a stronger acid like HCl may be necessary.[1] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[4] In some cases, a mild base like sodium acetate can be beneficial.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions such as the formation of regioisomers with unsymmetrical dicarbonyls, incomplete cyclization leading to hydrazone intermediates, or Michael addition reactions.[1][5]
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Review Purification Technique: Significant product loss can occur during work-up and purification. Ensure your extraction and crystallization or chromatography procedures are optimized for your specific pyrazole derivative.
Frequently Asked Questions (FAQs)
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6] Aprotic dipolar solvents like DMF or NMP can also offer better results than polar protic solvents.[1]
-
pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1][7]
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][4] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]
Solutions:
-
Use Fresh Hydrazine: Use a freshly opened bottle of the hydrazine derivative or purify it before use.
-
Inert Atmosphere: If you suspect degradation, handle the hydrazine under an inert atmosphere (e.g., nitrogen or argon).[4]
-
pH Adjustment: The addition of a mild base like sodium acetate may help to neutralize any excess acid and lead to a cleaner reaction profile.[1]
-
Purification: Many colored impurities can be removed during work-up and purification. Washing the crude product with a suitable solvent or using activated charcoal during recrystallization can be effective.[8]
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[1]
Strategies to Prevent Oiling Out:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[1]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and crystal formation.[1]
-
Change the Solvent System: Experiment with different single solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on pyrazole synthesis yield.
Table 1: Effect of Reaction Conditions on the Yield of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine
| Hydrazine Source | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Hydrazine Sulfate | 10% NaOH (aq) | NaOH | 3 | 82.3 | [9] |
| Hydrazine Hydrate | Water | None | 1 | 93.0 | [9] |
| Hydrazine Hydrate | Water | None | 2 | 95.0 | [9] |
| Hydrazine Hydrate | Water | None | 3 | 94.4 | [9] |
| Hydrazine Hydrate | Water | NaOH | 3 | 94.6 | [9] |
| Hydrazine Hydrate | Ethanol | None | - | Low | [10] |
| Hydrazine Hydrate | Water | Glacial Acetic Acid | 3 | >90 | [11] |
Table 2: Effect of Catalyst on the Synthesis of 1,3,5-Substituted Pyrazoles
| Dicarbonyl | Hydrazine | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | [5] |
| 1,3-Diketones | Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol | 70-91 | [12] |
| 1,3-Diketones | Hydrazines | Sc(OTf)3 | Solvent-free | Good | [13] |
| Acetylacetone | Hydrazine Hydrate | Ammonium Chloride | Ethanol | - | [14] |
Experimental Protocols
The following are detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.[9]
Materials:
-
Hydrazine hydrate
-
Acetylacetone
-
Water
-
Glacial acetic acid (optional catalyst)[10]
Procedure:
-
In a reaction vessel, add acetylacetone (1.0 eq) and water.
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.0 eq) dropwise to the mixture, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C for 3 hours.
-
Cool the reaction mixture to 10°C to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The expected yield is over 90%.[10]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole.[15]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Protocol 3: Synthesis of Celecoxib Intermediate
This protocol outlines a common method for the synthesis of a key intermediate for the drug Celecoxib.[16]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid, and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure product.
Mandatory Visualizations
Figure 2: General mechanism of the Knorr pyrazole synthesis.
Figure 3: Experimental workflow for a typical Knorr pyrazole synthesis.
References
- 1. dovepress.com [dovepress.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 12. rcprocess.se [rcprocess.se]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support: Impurity Analysis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid by HPLC
This technical support center provides detailed guides and answers to frequently asked questions for researchers and scientists performing HPLC analysis to identify impurities in 3-tert-butyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for analyzing this compound and its impurities?
A1: A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) method. Given the polar nature of the carboxylic acid group, a C18 column is a suitable choice.[1][2][3] An acidic mobile phase modifier is often necessary to ensure good peak shape for the carboxylic acid analyte by suppressing its ionization.
Experimental Protocol: RP-HPLC Method
| Parameter | Recommended Condition |
| HPLC System | Standard Analytical HPLC/UPLC System with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute more hydrophobic impurities. A typical gradient could be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 25 °C[1] |
| Injection Vol. | 5 - 10 µL[1] |
| Detector | UV at 210 nm and 254 nm |
| Sample Prep. | Dissolve sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approx. 1 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.[4] |
Q2: What are the potential impurities I should expect to see?
A2: Impurities can originate from starting materials, synthetic by-products, or degradation. The synthesis of pyrazoles often involves the condensation of a β-dicarbonyl compound (or equivalent) with hydrazine or its derivatives.[5][6]
Table of Potential Impurities
| Impurity Type | Potential Compound Name | Rationale | Expected Elution |
| Starting Material | Pivaloylpyruvic acid ethyl ester (or similar β-dicarbonyl) | Incomplete reaction | Likely more hydrophobic than the final product. |
| Starting Material | Hydrazine | Unreacted starting material | Very polar, will elute early in a reversed-phase method. |
| By-product | Regioisomer (e.g., 5-tert-butyl-1H-pyrazole-3-carboxylic acid) | Non-regioselective cyclization | Similar polarity to the main compound, may co-elute or be closely eluted. Requires method optimization for separation. |
| By-product | Dimerized products | Side reactions during synthesis | Significantly larger and likely more hydrophobic, eluting later. |
| Degradation | Decarboxylation product (3-tert-butyl-1H-pyrazole) | Instability under heat or harsh pH | Less polar due to the loss of the carboxylic acid group, will have a longer retention time. |
Troubleshooting Guide
Q3: My main peak is tailing. What are the common causes and solutions?
A3: Peak tailing for an acidic compound like this compound is a common issue.
-
Cause 1: Secondary Interactions: The acidic silanol groups on the silica-based C18 column can interact with your analyte, causing tailing.[7]
-
Solution: Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated and minimize interaction with silanols. Using 0.1% TFA or phosphoric acid is effective. Adding a competitive base like triethylamine (TEA) can also help by masking the silanol sites.[7]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[4][8]
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the likely cause.[9]
-
-
Cause 3: Column Contamination or Void: A dirty guard column or a void at the head of the analytical column can disrupt the sample band.[4]
-
Solution: First, try removing the guard column to see if the problem resolves. If so, replace it. If the analytical column is the issue, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.[9]
-
Q4: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that can appear in a blank injection or in samples, often during gradient analysis.[7]
-
Cause 1: Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as the gradient strength increases.
-
Cause 2: Carryover from Injector: Residual sample from a previous injection can be introduced into the current run.[9]
-
Solution: Implement a robust needle wash step in your autosampler method, using a strong solvent to clean the injector between runs. Flushing the injector manually can also help diagnose the issue.[9]
-
-
Cause 3: System Contamination: Contaminants can build up anywhere in the HPLC system, including tubing, seals, or the detector flow cell.
Visual Guides and Workflows
An effective workflow is critical for systematically identifying impurities.
Caption: Workflow for HPLC Impurity Identification.
When unexpected results occur, a logical troubleshooting approach is necessary.
Caption: Troubleshooting Logic for Unexpected Peaks.
References
- 1. ijcpa.in [ijcpa.in]
- 2. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bvchroma.com [bvchroma.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles
Welcome to the technical support center for the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity.
Q3: How can I distinguish between different pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear
Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the Scale-Up Synthesis of Pyrazole Derivatives.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the transition from laboratory-scale to pilot- or industrial-scale synthesis of pyrazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your scale-up activities.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up pyrazole synthesis?
A1: The primary challenges in scaling up pyrazole synthesis include:
-
Exothermic Reactions: Many pyrazole syntheses, particularly those involving hydrazine, are highly exothermic and can lead to thermal runaway if not properly controlled on a larger scale.[1]
-
Safety Hazards: The use of hazardous reagents like hydrazine and its derivatives requires careful handling and engineering controls to minimize toxicity and explosion risks.[1]
-
Side Reactions and Impurity Profile: Reactions that are clean on a lab scale may produce significant impurities at a larger scale due to prolonged reaction times or localized temperature differences.
-
Regioselectivity: Controlling the formation of the desired regioisomer can be more challenging at scale, often requiring re-optimization of reaction conditions.
-
Purification: Isolating the product with high purity can be difficult due to the presence of closely related impurities and the large volumes of solvents required for chromatography or recrystallization.[2]
-
Physical Handling: Issues such as mixing efficiency and heat transfer become critical at larger scales and can significantly impact reaction outcomes.
Q2: How can I manage the exothermic nature of pyrazole synthesis during scale-up?
A2: To manage exotherms during scale-up, consider the following strategies:
-
Slow and Controlled Addition: Add reactive reagents, such as hydrazine, slowly and in a controlled manner to allow for efficient heat dissipation.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to handle the heat generated.
-
Dilution: Use a sufficient volume of an appropriate solvent to absorb the heat of reaction.
-
Process Analytical Technology (PAT): Implement real-time monitoring of the reaction temperature to detect and respond to any unexpected exotherms promptly.
-
Flow Chemistry: Transitioning to a continuous flow process can significantly improve heat transfer and safety by reducing the reaction volume at any given time.[3]
Q3: What are common impurities in pyrazole synthesis, and how can they be minimized at scale?
A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] To minimize their formation at scale:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry. Even small deviations can lead to increased impurity formation on a larger scale.
-
Inert Atmosphere: For sensitive substrates and reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure the purity of starting materials, as impurities can be carried through and complicate purification.
-
Flow Chemistry: The precise control over reaction parameters in flow reactors can lead to cleaner reaction profiles and reduced impurity formation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, product degradation, or loss during workup. | - Monitor reaction completion by TLC or LC-MS and adjust reaction time or temperature accordingly.- Optimize stoichiometry and consider a different catalyst.- Use milder workup conditions to prevent product degradation.- Optimize purification methods to minimize losses. |
| Poor Regioselectivity | Suboptimal reaction conditions (temperature, solvent, catalyst) favoring the formation of multiple isomers. | - Screen different solvents and catalysts to improve selectivity.- Lowering the reaction temperature may enhance regioselectivity.- Consider alternative synthetic routes with inherent regiocontrol. |
| Exothermic Runaway | Poor heat dissipation at a larger scale, leading to an uncontrolled increase in reaction temperature. | - Immediately stop the addition of reagents.- Apply maximum cooling to the reactor.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[1] |
| Product "Oils Out" During Crystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of a "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.- Ensure slow cooling to promote crystal growth over oiling out.[2] |
| Difficulty in Purification | The product and impurities have similar physical properties, making separation by chromatography or recrystallization challenging. | - For column chromatography, screen different solvent systems and stationary phases (e.g., alumina instead of silica gel).- For recrystallization, explore a wide range of single and mixed solvent systems.- Consider derivatization to alter the physical properties of the product or impurities for easier separation.[2] |
Data Presentation
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 9 hours | 16 minutes | [3] |
| Yield | Similar to flow | 80-85% | [3] |
| Safety | Higher risk of thermal runaway with hazardous intermediates. | Improved safety due to small reaction volumes and enhanced heat transfer. | [3] |
| Scalability | Challenging due to heat and mass transfer limitations. | More straightforward scale-up by numbering-up or longer run times. | [3] |
Table 2: Yields of Pyrazole Derivatives via Different Synthetic Methods
| Synthetic Method | Reactants | Conditions | Yield | Reference |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | Ethylene glycol, room temperature | 70-95% | [4] |
| Multicomponent Reaction | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ catalyst | Good to excellent | [5] |
| Flow Chemistry | Vinylidene keto esters, Hydrazine derivatives | Continuous flow reactor | 62-82% | [3] |
| Silver-Catalyzed Synthesis | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | AgOTf, 60 °C | up to 99% | [4] |
| Nano-ZnO Catalyzed | Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO, controlled conditions | 95% | [6] |
Experimental Protocols
Protocol 1: Scale-Up of Knorr Pyrazole Synthesis in Batch
This protocol is a general guideline for the scale-up synthesis of a pyrazolone derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl acetoacetate and ethanol.
-
Reagent Addition: Slowly add phenylhydrazine to the reactor while maintaining the temperature below 30 °C. An exotherm may be observed.
-
Reaction: Add glacial acetic acid and heat the mixture to reflux (approximately 78-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Multicomponent Synthesis of Pyrazole Derivatives
This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles.
Materials:
-
Aromatic aldehyde
-
Tosylhydrazine
-
Terminal alkyne
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the aromatic aldehyde and tosylhydrazine in the solvent.
-
First Step: Stir the mixture at room temperature to form the corresponding hydrazone.
-
Second Step: Add the terminal alkyne to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Flow Chemistry Synthesis of Pyrazoles
This protocol outlines a two-stage continuous flow synthesis of pyrazoles from acetophenones.
Materials:
-
Acetophenone derivative
-
N,N-Dimethylformamide dimethyl acetal (DMADMF)
-
Hydrazine
-
DMF (solvent)
Procedure:
-
Stream 1: Prepare a solution of the acetophenone and DMADMF in DMF.
-
Stream 2: Prepare a solution of hydrazine in DMF.
-
Reaction Setup: Pump Stream 1 through a heated reactor coil to form the enaminone intermediate.
-
Mixing and Second Reaction: Mix the output from the first reactor with Stream 2 in a T-mixer and pass it through a second heated reactor coil to form the pyrazole.
-
Collection: Collect the product stream.
-
Workup and Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for the scale-up synthesis of pyrazole derivatives.
Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.
Caption: Logical relationship for managing thermal safety during exothermic pyrazole synthesis.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
removing colored impurities from pyrazole synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of colored impurities from pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in pyrazole synthesis?
Colored impurities in pyrazole synthesis can arise from a variety of sources, including:
-
Side Reactions: Unwanted side reactions can produce highly conjugated systems that absorb visible light. For instance, in the Knorr synthesis, improper reaction conditions can lead to byproducts.[1][2]
-
Degradation of Starting Materials or Products: The starting materials, reagents, or the final pyrazole product may be sensitive to air, light, or temperature, leading to decomposition and the formation of colored species.
-
Residual Catalysts or Reagents: Some catalysts or reagents used in the synthesis may be colored or react to form colored compounds if not completely removed.
-
Oxidation: The pyrazole ring or its substituents can be susceptible to oxidation, which can introduce chromophores into the molecule.[3]
Q2: My purified pyrazole is still colored. What are the primary methods to decolorize it?
There are several effective methods for removing colored impurities from pyrazole compounds. The most common techniques are:
-
Recrystallization: This is often the first method to try, as it can be highly effective at removing impurities with different solubility profiles than the desired product.[4][5]
-
Activated Carbon (Charcoal) Treatment: Activated carbon is excellent at adsorbing large, colored molecules.[5]
-
Column Chromatography: Silica gel or alumina column chromatography is a powerful technique for separating the desired pyrazole from colored byproducts.[5][6][7]
-
Silica Gel Plug Filtration: For removing highly polar, colored impurities, a quick filtration through a short plug of silica gel can be effective.[5]
Troubleshooting Guides
Issue 1: Colored Impurities Remain After Recrystallization
If your pyrazole product is still colored after recrystallization, consider the following troubleshooting steps:
Initial Assessment Workflow
Caption: Troubleshooting workflow for persistent color after recrystallization.
Detailed Steps:
-
Optimize Recrystallization Solvent: The choice of solvent is critical. A good solvent will dissolve the pyrazole at an elevated temperature but not at room temperature, while the colored impurity remains in solution upon cooling. Experiment with different solvents or solvent mixtures.[4][8]
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient to remove all impurities.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, adding activated carbon to the hot solution before filtration can adsorb the colored impurities.[5] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[4]
-
Column Chromatography: If other methods fail, column chromatography is a highly effective purification technique.[5]
Issue 2: Product is an Oil and Retains Color
If your pyrazole product is an oil and colored, this may be due to impurities that depress the melting point.
Purification Strategy for Colored Oils
Caption: Purification strategy for colored, oily pyrazole products.
Detailed Steps:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed under high vacuum, as residual solvent can prevent solidification.[5]
-
Column Chromatography: This is often the most effective method for purifying oily products.[5] You can try different solvent systems to achieve the best separation.
-
Charcoal Treatment Prior to Chromatography: Dissolving the crude oil in a suitable solvent, treating with activated carbon, filtering, and then concentrating before loading onto a column can be an effective strategy.
-
Attempt Recrystallization of Purified Fractions: Once the product is purified by chromatography, attempt recrystallization from various solvents to obtain a solid.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon during Recrystallization
This protocol is suitable when you have a solid pyrazole that is colored.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a suitable hot recrystallization solvent.[4] Commonly used solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures like ethanol/water.[4][8]
-
Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Heating and Stirring: Gently heat and stir the mixture for 5-15 minutes to allow the carbon to adsorb the colored impurities. Avoid prolonged boiling, as this can lead to concentration of the solution and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite pad to remove the activated carbon. This step should be done rapidly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for both solid and oily colored pyrazoles.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5][7] The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 and good separation from the colored impurities.[5]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring the separation by TLC. The colored impurities will often either remain at the top of the column or elute at a different rate than the desired product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A versatile solvent for many pyrazole derivatives.[4][9] |
| Methanol | Polar Protic | 65 | Similar to ethanol, good for more polar pyrazoles.[4][8] |
| Water | Polar Protic | 100 | Suitable for some polar pyrazoles. Often used in combination with an alcohol.[4] |
| Ethyl Acetate | Polar Aprotic | 77 | A good choice for moderately polar pyrazoles.[4][8] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common mixed solvent system where polarity can be finely tuned.[4] |
| Cyclohexane | Non-polar | 81 | Useful for non-polar pyrazole derivatives.[4] |
Table 2: Typical Parameters for Activated Carbon Treatment
| Parameter | Recommended Value | Rationale |
| Amount of Activated Carbon | 1-5% (w/w) of crude product | Sufficient for adsorbing colored impurities without significant product loss. |
| Contact Time | 5-15 minutes | Balances effective adsorption with minimizing product loss. |
| Temperature | Near the boiling point of the solvent | Enhances solubility of the pyrazole and diffusion of impurities to the carbon surface. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
alternative catalysts for the synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid. This resource offers troubleshooting for common experimental issues, frequently asked questions regarding alternative catalysts, detailed experimental protocols, and a comparative analysis of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound?
A1: The primary challenges in the synthesis of this compound, typically via the Knorr cyclocondensation reaction, are controlling regioselectivity, achieving high yields, and purification of the final product. The bulky tert-butyl group can influence the reaction's regioselectivity, and the acidic nature of the product requires specific purification strategies.[1][2]
Q2: Are there effective alternative catalysts to the traditional acid-catalyzed Knorr synthesis for this compound?
A2: Yes, several alternative catalytic systems can be employed for pyrazole synthesis, although they may require optimization for this specific substrate. These include:
-
Lewis Acids: Catalysts like zinc oxide (nano-ZnO) have been shown to improve yields and shorten reaction times in related pyrazole syntheses.[2]
-
Transition Metal Catalysts: Silver and copper catalysts have been utilized for the synthesis of various pyrazole derivatives.[3] For instance, copper triflate has been used in the synthesis of 1,3,5-trisubstituted pyrazoles.
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as natural asphalt oxide-grafted carboxylic acid, offer the potential for easier separation and catalyst recycling.[4]
Q3: How does the bulky tert-butyl group affect the regioselectivity of the reaction?
A3: In the Knorr synthesis, an unsymmetrical 1,3-dicarbonyl precursor is reacted with hydrazine. The bulky tert-butyl group can sterically hinder the approach of hydrazine to the adjacent carbonyl group.[1][2] This steric hindrance can be exploited to favor the formation of the desired 3-tert-butyl regioisomer. However, electronic effects of other substituents and reaction conditions also play a significant role.[1][2]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving strong acids or bases should also be handled with care. Ensure proper quenching procedures are in place before workup.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.[5] - If the reaction stalls, consider increasing the reaction temperature or time. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[5][6] |
| Suboptimal Catalyst | - The choice of acid catalyst (e.g., acetic acid, sulfuric acid) can be critical. Titrate the amount of catalyst to find the optimal concentration.[5] - Consider exploring alternative Lewis acid or heterogeneous acid catalysts. |
| Poor Quality Reagents | - Ensure the purity of the 1,3-dicarbonyl precursor and hydrazine. Hydrazine, in particular, can degrade over time.[1] |
| Side Reactions | - The formation of hydrazones as stable intermediates can sometimes prevent cyclization. Adjusting the pH or temperature may be necessary to promote the final ring-closing step.[7] |
Issue 2: Formation of the Undesired Regioisomer
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from polar protic (e.g., ethanol, trifluoroethanol) to polar aprotic (e.g., DMF, DMSO).[2] - Temperature: Varying the reaction temperature can alter the kinetic versus thermodynamic product distribution. |
| Electronic vs. Steric Control | - While the tert-butyl group provides steric hindrance, the electronic nature of the other substituent on the dicarbonyl precursor will also direct the reaction. If the electronic effects favor the undesired isomer, a different synthetic strategy may be needed.[1][2] |
| Nature of Hydrazine | - When using substituted hydrazines, the nature of the substituent (aryl vs. alkyl) can significantly impact regioselectivity. For the synthesis of the title compound, unsubstituted hydrazine is typically used. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Solubility | - As a carboxylic acid, the product's solubility is pH-dependent. Utilize acid-base extraction during workup. Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product. |
| Presence of Colored Impurities | - Colored byproducts can sometimes form from the hydrazine starting material.[1] Treating the crude product with activated charcoal during recrystallization can help remove these impurities. |
| Co-precipitation of Isomers | - If regioisomers are present, their similar physical properties can make separation by recrystallization challenging. Column chromatography on silica gel is often the most effective method for separating regioisomers.[8] |
Data Presentation: Comparison of Catalytic Systems for Pyrazole Synthesis
While specific data for this compound is limited, the following table summarizes the performance of different catalysts in related pyrazole syntheses, providing a basis for catalyst selection.
| Catalyst | Substrate Scope | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, AcOH) | Broad | Moderate to High | Varies (RT to reflux) | Readily available, well-established | Can lead to regioisomeric mixtures, harsh conditions may be required[9] |
| Nano-ZnO | Good | High | Often mild (e.g., aqueous media) | Environmentally friendly, high yields, short reaction times[2] | Catalyst preparation may be required |
| Silver Catalysts (e.g., AgOTf) | Good | Moderate to Excellent | Mild (e.g., room temperature) | High regioselectivity in some cases | Cost of silver salts |
| Copper Catalysts (e.g., Cu(OTf)₂) | Good | Good to Excellent | Varies | Can catalyze one-pot multi-component reactions | May require specific ligands |
| Heterogeneous Catalysts | Varies | High | Often mild, aqueous media | Easy to separate and recycle | Catalyst synthesis and characterization needed[4] |
Experimental Protocols
Protocol: Synthesis of this compound via Knorr Cyclocondensation
This protocol is a generalized procedure based on the well-established Knorr pyrazole synthesis and may require optimization.
Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (a 1,3-dicarbonyl precursor)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add diethyl oxalate dropwise at 0°C.
-
To this solution, add pinacolone (3,3-dimethyl-2-butanone) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and concentrated sulfuric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4,4-dimethyl-3-oxopentanoate.
Step 2: Cyclocondensation to form Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 4,4-dimethyl-3-oxopentanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrazole ester.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 2-4 hours.[10]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[10]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Evaluating Potency and Mechanism
Introduction: Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of pyrimidines, the fundamental building blocks of DNA and RNA. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines, making DHODH a prime therapeutic target for autoimmune diseases, cancers, and viral infections.[1][2]
This guide provides a comparative analysis of the biological activity of several prominent DHODH inhibitors. While specific inhibitory data for 3-tert-butyl-1H-pyrazole-5-carboxylic acid against DHODH is not extensively documented in publicly available literature, pyrazole derivatives are a significant class of biologically active compounds.[3][4] Therefore, this comparison will evaluate well-characterized, potent inhibitors against weaker inhibitors that may serve as scaffolds for future drug development, providing a broad overview of the activity spectrum for this important enzyme target.
Mechanism of Action: The De Novo Pyrimidine Synthesis Pathway
DHODH inhibitors exert their effect by blocking the conversion of dihydroorotate to orotate. This enzymatic blockade leads to a depletion of the intracellular pyrimidine pool, which in turn halts DNA and RNA synthesis, resulting in cell cycle arrest and the inhibition of cell proliferation.[1][2] The effects of DHODH inhibition can typically be reversed by supplying exogenous uridine, which can be utilized by the cell via the pyrimidine salvage pathway, thus bypassing the enzymatic block.[5]
Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.
Quantitative Comparison of Inhibitor Potency
The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the IC50 values for several well-known DHODH inhibitors against the human enzyme, providing a clear comparison of their relative potencies.
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| Potent Inhibitors | |||
| BAY-2402234 | human DHODH | 1.2 | [1][6] |
| Brequinar | human DHODH | 5.2 | [1][6][7] |
| Teriflunomide | human DHODH | 24.5 | [1][8] |
| ASLAN003 | human DHODH | 35 | [1][6] |
| Weak Inhibitor | |||
| Leflunomide | human DHODH | >10,000 | [1][8] |
Note: Leflunomide is a prodrug that is metabolized in vivo to its active form, Teriflunomide.[1][9]
Experimental Protocols
Accurate assessment of inhibitor potency requires standardized and reproducible experimental methods. Below are detailed protocols for the primary biochemical assay used to determine DHODH inhibition and a common cell-based assay to measure the downstream effects on cell proliferation.
DHODH Enzyme Inhibition Assay (DCIP Reduction)
This spectrophotometric assay measures the in vitro activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the enzyme's natural substrate, dihydroorotate.[2][8] The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO), substrate
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Coenzyme Q10 (CoQ10), electron carrier
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (e.g., this compound) and positive controls (e.g., Brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic reads
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in DMSO.
-
Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of a working solution of recombinant human DHODH in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of this mix to each well.
-
Measurement: Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical DHODH enzyme inhibition (DCIP) assay.
Cell Viability / Proliferation Assay
This assay assesses the downstream effect of DHODH inhibition on the proliferation of rapidly dividing cells.
Principle: Cell viability is often measured using reagents that quantify ATP levels (e.g., CellTiter-Glo®), as ATP is an indicator of metabolically active, viable cells. A reduction in the luminescent signal is proportional to the cytostatic or cytotoxic effect of the inhibitor.
Procedure:
-
Cell Seeding: Seed a cell line known to be sensitive to DHODH inhibition (e.g., a leukemia cell line like HL-60) into a 96-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Rescue Experiment (Optional but Recommended): For a parallel set of wells, co-treat the cells with the inhibitor and a surplus of uridine (e.g., 100 µM) to confirm that the observed effect is due to pyrimidine starvation.
-
Lysis and Signal Generation: Add the ATP-quantifying reagent to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cell growth inhibition.
Conclusion
The biological activity of DHODH inhibitors varies dramatically, with compounds like BAY-2402234 and Brequinar demonstrating exceptionally high potency in the low nanomolar range.[1][6] In contrast, compounds like Leflunomide are significantly weaker, though its active metabolite, Teriflunomide, is a potent inhibitor used clinically.[1][5] This wide range of activity underscores the importance of specific chemical structures for effective target engagement.
While quantitative data for this compound as a DHODH inhibitor is not well-established, the pyrazole scaffold remains a key structural motif in medicinal chemistry.[4] The standardized protocols provided here offer a robust framework for researchers to characterize the activity of novel compounds like this compound and compare their efficacy against established benchmarks, aiding in the discovery and development of new therapeutics targeting the critical pyrimidine synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Teriflunomide - Wikipedia [en.wikipedia.org]
The Versatility of the 3-tert-Butyl-Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
The 3-tert-butyl-pyrazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in targeting distinct classes of proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-tert-butyl-pyrazole derivatives, primarily focusing on their well-established role as p38 MAP kinase inhibitors and their emerging potential as CCR2 receptor antagonists. By examining the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
Targeting p38α MAP Kinase: A Deep Dive into the SAR of Diaryl Urea Derivatives
A prominent class of 3-tert-butyl-pyrazole derivatives are the N-pyrazole, N'-aryl ureas, exemplified by the clinical candidate BIRB-796. These compounds are potent and selective allosteric inhibitors of p38α MAP kinase, a key regulator of inflammatory responses. The SAR for this series is well-defined, highlighting the critical contributions of various structural motifs to binding affinity and cellular activity.
The tert-butyl group at the 3-position of the pyrazole ring is a crucial binding element. It occupies a deep, lipophilic pocket on the kinase, which is uniquely accessible in the "DFG-out" inactive conformation of the enzyme. This interaction is a key determinant of the high affinity and slow dissociation rates characteristic of these inhibitors. Structure-activity relationship studies have shown that replacing the tert-butyl group with a smaller methyl group can lead to a drastic reduction in activity, underscoring the importance of this hydrophobic interaction.
Further SAR exploration has revealed the following key insights:
-
N1-Substitution on the Pyrazole Ring: An aromatic ring attached to the N1 position of the pyrazole provides important π-CH₂ interactions with the kinase.
-
Urea Moiety: The urea linker establishes a bidentate hydrogen bond with the side chain of a conserved glutamate residue (Glu71) in the hinge region of the kinase.
-
N'-Aryl Moiety: The nature of the aryl group on the other side of the urea influences interactions within the ATP-binding site. For instance, in BIRB-796, a naphthyl ring system with a morpholino-ethoxy side chain provides additional hydrogen bonding opportunities, significantly enhancing potency.
Comparative Biological Activity of p38α MAP Kinase Inhibitors
The following table summarizes the in vitro activity of selected 3-tert-butyl-pyrazole derivatives against p38α MAP kinase and their effect on TNF-α production in cellular assays.
| Compound ID | N1-Pyrazole Substituent | N'-Aryl Substituent | p38α Kd (nM) | TNF-α Inhibition IC50 (nM) |
| 1 | p-Tolyl | Naphthyl | 0.1 | 20 |
| 2 | Phenyl | Naphthyl | 0.2 | 30 |
| 3 | p-Tolyl | 4-(2-Morpholinoethoxy)naphthyl (BIRB-796) | 0.01 | 1 |
| 4 | p-Tolyl | 4-(2-Pyridylethoxy)naphthyl | 0.05 | 5 |
| 5 | Methyl | Naphthyl | >1000 | >10000 |
Note: Data is compiled from publicly available literature and is intended for comparative purposes.
Targeting the CCR2 Receptor: An Alternative Application of the Pyrazole Scaffold
The 3-tert-butyl-pyrazole scaffold has also been explored for its potential as an antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its ligand, MCP-1 (monocyte chemoattractant protein-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, making CCR2 an attractive target for inflammatory and autoimmune diseases.
While the SAR for 3-tert-butyl-pyrazole-based CCR2 antagonists is less extensively documented in a single comparative series, available data suggests that modifications to the core scaffold can effectively redirect its biological activity. In these derivatives, the pyrazole often acts as a central scaffold to orient other functional groups that interact with the receptor.
Comparative Biological Activity of Pyrazole-Based CCR2 Antagonists
The following table provides examples of pyrazole derivatives with reported CCR2 antagonist activity. Note the different structural features compared to the p38 inhibitors.
| Compound ID | Core Structure | R1 | R2 | CCR2 Binding IC50 (nM) | MCP-1 Chemotaxis IC50 (nM) |
| 6 | Diaryl Pyrazole | 4-Chlorophenyl | 4-(Trifluoromethyl)phenyl | 6 | Not Reported |
| 7 | Pyrrolidine-Pyrazole | (R)-3-aminopyrrolidine derivative | 3,4-Dichlorophenyl | 3.2 | 0.83 |
Note: Data is compiled from publicly available literature and is intended for comparative purposes. The tert-butyl group is often incorporated into larger lipophilic moieties in these series.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for key assays cited in the development of 3-tert-butyl-pyrazole derivatives.
p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of p38α kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant human p38α kinase
-
Peptide substrate (e.g., ATF2-based peptide)
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Prepare a master mix containing the p38α kinase and peptide substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration near the Km for p38α).
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
TNF-α Release Assay in Macrophages
This cellular assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
RPMI-1640 cell culture medium with supplements
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-incubate the differentiated cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
CCR2 Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 cells)
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, BSA)
-
Wash buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well filter plate, add the test compound dilutions, a constant concentration of the radiolabeled ligand, and the cell membranes.
-
For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of an unlabeled CCR2 ligand.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent displacement for each compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
MCP-1 Induced Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards the chemoattractant MCP-1.
Materials:
-
A CCR2-expressing cell line (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Recombinant human MCP-1
-
Assay medium (e.g., RPMI with low serum)
-
Test compounds dissolved in DMSO
-
Cell staining dye (e.g., Calcein-AM) or a cell counter
Procedure:
-
Label the cells with a fluorescent dye like Calcein-AM, if quantification is to be done by fluorescence.
-
Pre-incubate the cells with various concentrations of the test compound.
-
In the lower chamber of the Transwell plate, add the assay medium containing MCP-1. In control wells, add medium without MCP-1.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by counting the cells directly, or by measuring the fluorescence of the migrated cells if they were pre-labeled.
-
Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC50 value.
Visualizing the SAR Logic and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR logic for 3-tert-butyl-pyrazole based p38 MAP kinase inhibitors.
Caption: Experimental workflow for the p38 kinase inhibition assay.
Caption: Experimental workflow for the MCP-1 induced chemotaxis assay.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases. However, off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent pyrazole-based inhibitors: Danusertib (PHA-739358), AT9283, and Tozasertib (VX-680), supported by experimental data and detailed protocols.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following tables summarize the inhibitory activity of Danusertib, AT9283, and Tozasertib against their primary targets (Aurora kinases) and a panel of off-target kinases. The data, presented as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant), are compiled from various preclinical studies. It is important to note that direct comparison can be influenced by variations in assay conditions between studies.
Table 1: On-Target Activity against Aurora Kinases
| Kinase | Danusertib (PHA-739358) IC50/Ki (nM) | AT9283 IC50 (nM) | Tozasertib (VX-680) Ki (nM) |
| Aurora A | 13[1][2] | 3[3] | 0.6[4][5] |
| Aurora B | 79[1][2] | 3[3] | 18[4][5] |
| Aurora C | 61[1][2] | - | 4.6[4][5] |
Table 2: Off-Target Kinase Inhibition Profiles
| Kinase | Danusertib (PHA-739358) IC50 (nM) | AT9283 IC50 (nM) | Tozasertib (VX-680) Ki (nM) |
| Abl | 25[2][6] | - | 30[4] |
| Abl (T315I) | - | 4[3] | - |
| c-RET | 31[2][6] | - | - |
| FGFR1 | 47[2][6] | - | - |
| TrkA | 31[2][6] | - | - |
| JAK2 | - | 1.2[3] | - |
| JAK3 | - | 1.1[3] | - |
| FLT3 | - | - | 30[4] |
| Lck | 155[2] | - | - |
| c-Kit | 407[2] | - | - |
| VEGFR2 | 432[2] | - | - |
| CDK2 | 462[2] | - | - |
| RIPK1 | - | - | 20 |
Key Signaling Pathways and Off-Target Implications
The cross-reactivity of these inhibitors can have significant biological consequences by modulating unintended signaling pathways. Understanding these off-target effects is crucial for interpreting experimental results and predicting potential clinical outcomes.
The JAK/STAT Pathway and AT9283
AT9283 is a potent inhibitor of Janus kinases JAK2 and JAK3.[3] This off-target activity can impact the JAK/STAT signaling cascade, a critical pathway for cytokine signaling and immune response. Inhibition of JAK2, particularly the V617F mutant, makes AT9283 a potential therapeutic for myeloproliferative disorders.[7][8]
Necroptosis Pathway and Tozasertib
Recent studies have identified Receptor-Interacting-Protein Kinase 1 (RIPK1) as a significant off-target of Tozasertib.[9] RIPK1 is a key regulator of necroptosis, a form of programmed cell death. Inhibition of RIPK1 by Tozasertib can therefore block this pathway, an effect independent of its on-target Aurora kinase inhibition.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to pyrazole-5-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Pyrazole-5-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic routes to pyrazole-5-carboxylic acids, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
Key Synthetic Strategies at a Glance
The synthesis of pyrazole-5-carboxylic acids can be broadly categorized into two main approaches:
-
Construction of the Pyrazole Ring with a Pre-installed Carboxylic Acid or Ester Functionality: This is the most direct and widely used strategy.
-
Post-functionalization of a Pre-formed Pyrazole Ring: This involves the introduction of the carboxylic acid group onto an existing pyrazole scaffold.
This guide will focus on the most prevalent methods within the first category, offering a comparative analysis to inform your synthetic planning.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common synthetic routes to pyrazole-5-carboxylic acids and their ester precursors.
| Synthetic Route | Starting Materials | Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Limitations |
| Knorr Pyrazole Synthesis | β-Ketoesters and Hydrazines | Ethanol, reflux (approx. 80°C), catalytic acetic acid | Good to Excellent | 2-6 hours | Wide substrate scope, readily available starting materials, straightforward procedure.[1][5] | Potential for regioisomer formation with unsymmetrical β-dicarbonyls and substituted hydrazines.[6] |
| [3+2] Cycloaddition | α-Methylene carbonyl compounds and Ethyl diazoacetate | DBU, acetonitrile, room temperature | Good | Varies | Mild reaction conditions, excellent regioselectivity. | Availability and handling of diazo compounds can be a concern. |
| Synthesis from Chalcones | Chalcones and Hydrazine hydrate | Ethanol, reflux | Good to Excellent | 4 hours | Versatile for synthesizing highly substituted pyrazoles.[7][8] | Multi-step synthesis of chalcone precursors may be required. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative workflow of major synthetic routes to pyrazole-5-carboxylic acids.
Caption: A general experimental workflow for the synthesis of pyrazole-5-carboxamides from pyrazole-5-carboxylate esters.
Detailed Experimental Protocols
The following are representative experimental protocols for the key synthetic routes discussed.
Protocol 1: Knorr Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate[1]
Objective: To synthesize an ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate, a precursor to the corresponding carboxylic acid.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
β-ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to a concentration of approximately 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester to Pyrazole-5-carboxylic Acid[1]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid from its corresponding ester.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.
-
The precipitated pyrazole-5-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 3: [3+2] Cycloaddition Synthesis of Pyrazole-5-carboxylates[7]
Objective: A one-pot synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition.
Materials:
-
α-Methylene carbonyl compound (6.75 mmol)
-
Ethyl diazoacetate (EDA) (10.8 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.5 mmol)
-
Acetonitrile (5 ml)
Procedure:
-
To a magnetically stirred solution of the α-methylene carbonyl compound in acetonitrile, add EDA and DBU.
-
Stir the reaction under an argon atmosphere at room temperature.
-
Monitor the reaction for the complete decomposition of EDA using TLC and GC analysis.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Conclusion
The choice of synthetic route to pyrazole-5-carboxylic acids is contingent upon several factors including the desired substitution pattern, availability of starting materials, and scalability. The Knorr pyrazole synthesis remains a robust and widely applicable method, particularly for large-scale synthesis, due to the accessibility of starting materials. For instances where regioselectivity is a primary concern, the [3+2] cycloaddition of diazo compounds offers a milder and more selective alternative. The synthesis from chalcones provides a versatile platform for accessing a diverse range of substituted pyrazoles. This guide provides the foundational information to make an informed decision for your specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Assay Validation of 3-tert-butyl-1H-pyrazole-5-carboxylic acid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods for validating the biological activity of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a small molecule inhibitor. The primary hypothesized target for this compound, based on the activity of structurally related pyrazole derivatives, is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.[1][2] This document outlines detailed experimental protocols, presents comparative data with alternative FAAH inhibitors, and visualizes key biological and experimental workflows.
Comparative Analysis of FAAH Inhibitors
The following table summarizes the in vitro inhibitory activity of Compound X against human FAAH, benchmarked against established alternative inhibitors.
| Compound | Target(s) | IC50 (human FAAH) | Notes |
| Compound X (Estimated) | FAAH | 50 - 200 nM (est.) | Potency is estimated based on SAR of related pyrazole-5-carboxamides.[1][3] |
| URB597 | FAAH | 4.6 nM | A potent and widely used carbamate-based irreversible FAAH inhibitor.[4] |
| PF-04457845 | FAAH | 7.2 nM | A highly selective and potent piperidine urea-based irreversible inhibitor.[5] |
| JZL195 | FAAH/MAGL | 12 nM (FAAH) | A dual inhibitor of both FAAH and monoacylglycerol lipase (MAGL). |
| BIA 10-2474 | FAAH | 50 - 70 mg/kg (in vivo) | An irreversible inhibitor whose clinical development was halted due to off-target toxicity.[6] |
Experimental Protocols
The validation of FAAH inhibitory activity can be performed using several robust in vitro assays. Below are detailed protocols for the most common methods.
Fluorometric FAAH Inhibition Assay
This is a widely used, high-throughput method for determining the in vitro potency of FAAH inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
Purified human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compounds (e.g., Compound X, URB597) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in FAAH assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add 178 µL of FAAH enzyme solution (pre-diluted in cold assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of AAMCA substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of FAAH activity remaining against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiometric FAAH Inhibition Assay
This method offers high sensitivity and is considered a gold standard for measuring FAAH activity.
Principle: This assay measures the hydrolysis of a radiolabeled substrate, such as [¹⁴C]anandamide. The reaction is stopped, and the radiolabeled product ([¹⁴C]ethanolamine) is separated from the substrate and quantified by liquid scintillation counting.
Materials:
-
Purified human FAAH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
[¹⁴C]Anandamide
-
Test compounds dissolved in DMSO
-
Charcoal slurry (to separate product from substrate)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In microcentrifuge tubes, combine the assay buffer, FAAH enzyme, and test compound dilutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [¹⁴C]anandamide.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold charcoal slurry.
-
Centrifuge the tubes to pellet the charcoal, which binds the unreacted substrate.
-
Transfer the supernatant containing the radiolabeled product to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1. Simplified signaling pathway of FAAH and the inhibitory action of Compound X.
Figure 2. General experimental workflow for the in vitro fluorometric FAAH inhibition assay.
Conclusion
The validation of this compound as a potential FAAH inhibitor requires rigorous in vitro testing. Based on the structure-activity relationships of related pyrazole compounds, it is anticipated to exhibit inhibitory activity in the nanomolar range. The fluorometric and radiometric assays described provide robust and reliable methods for determining its precise potency (IC50). A direct comparison with established FAAH inhibitors such as URB597 and PF-04457845 will be crucial in characterizing its efficacy and selectivity. Further studies should also include selectivity profiling against other serine hydrolases, such as MAGL, to fully understand its pharmacological profile.
References
- 1. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
comparing the efficacy of 3-tert-butyl-1H-pyrazole-5-carboxylic acid to commercially available drugs
Comparative Efficacy Analysis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comparative analysis of the potential efficacy of this compound in two key therapeutic areas: anti-inflammatory and anticancer applications. The comparison is made against commercially available drugs, Celecoxib for anti-inflammatory activity and Axitinib for anticancer activity, based on available experimental data for structurally related compounds.
Part 1: Anti-Inflammatory Efficacy Comparison
Introduction
Pyrazole derivatives are a well-established class of compounds with significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section compares the potential COX-2 inhibitory activity of this compound with the selective COX-2 inhibitor, Celecoxib. While direct inhibitory data for the target compound is not available, data from a structurally related pyrazole hybrid with potent COX-2 inhibition is used as a proxy for this comparison.
Data Presentation
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Pyrazole Hybrid (Proxy) | COX-2 | 0.043 µM | >232 (based on COX-1 IC50 > 10 µM) |
| Celecoxib | COX-1 | 15 µM[1] | 375[1] |
| COX-2 | 0.04 µM (40 nM)[1][2][3][4] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are diluted in a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.
-
Compound Preparation: The test compound (e.g., this compound) and the reference drug (e.g., Celecoxib) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A series of dilutions are then prepared to obtain a range of test concentrations.
-
Incubation: The enzyme preparation is pre-incubated with either the test compound, reference drug, or vehicle (DMSO) for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C and then terminated by adding a stop solution (e.g., hydrochloric acid). The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: COX enzyme inhibition pathway.
Part 2: Anticancer Efficacy Comparison
Introduction
Numerous pyrazole derivatives have demonstrated promising anticancer activity. This section provides a comparative overview of the potential cytotoxic effects of this compound against the human lung carcinoma cell line A549, benchmarked against the commercially available anticancer drug, Axitinib. Due to the absence of direct experimental data for the target compound, the IC50 value of a coumarin-pyrazole carbaldehyde derivative is utilized as a proxy.
Data Presentation
| Compound | Cell Line | Assay | IC50 |
| Coumarin-Pyrazole Derivative (Proxy) | A549 (Lung Carcinoma) | MTT Assay | 13.5 µM |
| Axitinib | A549 (Lung Carcinoma) | MTT Assay | ~2.0 µM[4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or the reference drug (e.g., Axitinib). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
Spectroscopic Confirmation of Substituted Pyrazole Structures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized substituted pyrazoles is a critical step. Spectroscopic techniques are the cornerstone of this process, each providing unique and complementary information. This guide offers a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and protocols to aid in the structural elucidation of substituted pyrazoles.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can exist in different tautomeric forms, influencing its chemical reactivity and biological activity.[1][2] Spectroscopic analysis is essential not only for confirming the core structure and substitution pattern but also for investigating this tautomerism.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazoles in solution.[3] ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are sensitive to the electronic effects of the substituents.
¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for determining the substitution pattern and studying tautomerism. The chemical shifts of C3 and C5 are highly indicative of the substituent's position.[3][5] For N-unsubstituted pyrazoles, rapid N1-N2 proton exchange can lead to the merging of C3 and C5 signals.[3]
¹⁵N NMR Spectroscopy: ¹⁵N NMR directly probes the nitrogen atoms, providing valuable information about hydrogen bonding, protonation, and tautomerism.[6][7]
Comparative NMR Data for Substituted Pyrazoles:
The following tables summarize typical chemical shifts for various substituted pyrazoles, demonstrating the influence of different substituents on the NMR spectra.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Substituted Pyrazoles in CDCl₃
| Compound | H3/H5 | H4 | Substituent Protons |
| Pyrazole[8] | 7.66 (d) | 6.37 (t) | - |
| 1-Methylpyrazole[9] | H3: ~7.5 (d) H5: ~7.4 (d) | ~6.2 (t) | N-CH₃: ~3.9 (s) |
| 3,5-Dimethylpyrazole[10] | - | 5.83 (s) | CH₃: 2.30 (s) |
| 4-Bromopyrazole[5] | 7.55 (s) | - | - |
| 3-Nitropyrazole[11] | H5: 7.54 (d) | H4: 6.91 (d) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Pyrazoles
| Compound | Solvent | C3 | C4 | C5 | Substituent Carbons |
| Pyrazole[3] | DMSO-d₆ | 134.7 | 104.9 | 134.7 | - |
| 1-Methylpyrazole[9] | CDCl₃ | ~138.7 | ~105.4 | ~129.2 | N-CH₃: ~39.1 |
| 3,5-Dimethylpyrazole[5] | CDCl₃ | 147.2 | 104.7 | 147.2 | CH₃: 11.2 |
| 4-Phenylpyrazole[12] | CDCl₃ | 137.9 | 119.5 | 137.9 | Phenyl: 132.3, 128.8, 126.9, 125.7 |
| 4,4-Difluoro-1H-pyrazole derivative[13] | CDCl₃ | - | 125.6 (t) | 162.1 (t) | Aryl: 125.4, 128.3, 129.5, 133.1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and the nature of its substituents. Electron impact (EI) is a common ionization method for pyrazoles. A characteristic fragmentation of the pyrazole ring involves the loss of HCN.[12]
Table 3: Key Mass Spectrometry Data (m/z) for Selected Pyrazoles
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Pyrazole | 68 | 41 ([M-HCN]⁺) |
| 4-Phenylpyrazole[12] | 144 | 117 ([M-HCN]⁺), 116, 115, 89 |
| 4-Acetylpyrazole[12] | 110 | 95 ([M-CH₃]⁺), 67 ([M-CH₃-CO]⁺) |
| 4,4-Difluoro-1H-pyrazole derivative[13] | 256.1 | 153.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups present in the molecule. For pyrazole derivatives, key vibrational bands include N-H stretching, C=N stretching, and ring vibrations.
Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Substituted Pyrazoles
| Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |
| N-H stretch (free) | ~3500 | Sharp band in dilute solutions. |
| N-H stretch (H-bonded) | 3300-2500 | Broad band, indicates intermolecular association.[14] |
| C-H stretch (aromatic) | 3150-3100 | |
| C=N stretch | 1605-1681[15] | |
| Pyrazole ring vibrations | 1420-1402, 1189-1071[16] | |
| N-N stretch | 1161-1180[15] | |
| NO₂ stretch (asymmetric) | 1563-1491[16] | For nitro-substituted pyrazoles. |
| NO₂ stretch (symmetric) | 1361-1304[16] | For nitro-substituted pyrazoles. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazoles typically exhibit π → π* transitions. The position of the maximum absorbance (λmax) is influenced by the substituents and the solvent.
Table 5: UV-Vis Absorption Data for Selected Pyrazoles
| Compound | Solvent | λmax (nm) |
| Pyrazole | Ethanol | ~210 |
| 3(5)-Aminopyrazole[1] | - | Exhibits π → π* transitions |
| Pyrazole Derivatives[15] | - | 329-333 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the substituted pyrazole. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[9] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the TMS signal (0.00 ppm). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (Electron Impact - EI)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a suitable range (e.g., m/z 40-500) to include the molecular ion and expected fragments.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the observed spectrum with literature data for known pyrazoles.[12]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Wavelength Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Record the spectrum and identify the characteristic absorption bands for the functional groups expected in the structure (e.g., N-H, C=N, aromatic C-H, NO₂).[16]
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions in the molecule.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).[9]
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Record the absorbance spectra of the prepared dilutions.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a synthesized substituted pyrazole.
Caption: Workflow for the spectroscopic confirmation of substituted pyrazole structures.
References
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole and Triazole Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between pyrazole and triazole scaffolds is a critical decision in the design of novel inhibitors. Both five-membered nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides an objective, data-driven comparison of their performance as inhibitors, focusing on key therapeutic targets: cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and fungal lanosterol 14α-demethylase.
This comprehensive analysis includes a summary of their mechanisms of action, comparative quantitative data from head-to-head studies, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.
Mechanisms of Action: A Tale of Two Rings
Pyrazole and triazole inhibitors, while structurally similar, exhibit distinct modes of interaction with their biological targets, which dictates their efficacy and selectivity.
Pyrazole inhibitors are well-established as potent anti-inflammatory and anticancer agents.[1] Their mechanism often involves the formation of key hydrogen bonds and hydrophobic interactions within the active site of enzymes like COX-2.[2] The two adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to a stable binding orientation.[2] In some cases, pyrazole-containing compounds can act as covalent inhibitors, forming irreversible bonds with their target enzymes.
Triazole inhibitors , particularly 1,2,4-triazole derivatives, are renowned for their broad-spectrum antifungal activity.[3] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[3] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] This leads to the accumulation of toxic sterols and ultimately, fungal cell death.[4] More recently, triazole scaffolds have also been explored as inhibitors of other enzymes, including COX-2 and PDE4, where they demonstrate competitive inhibition.[5][6]
Quantitative Performance: A Comparative Analysis
The following tables summarize the inhibitory activities of pyrazole and triazole derivatives against COX-2, PDE4, and fungal pathogens from studies that conducted direct head-to-head comparisons.
Cyclooxygenase-2 (COX-2) Inhibition
| Compound ID | Heterocyclic Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4b | Pyrazole | >100 | 0.017 | >5882 | [7] |
| 4d | Pyrazole | 5.37 | 0.098 | 54.8 | [7] |
| 15a | Triazole | 0.325 | 0.002 | 162.5 | [7] |
| Celecoxib | Pyrazole | 15.2 | 0.051 | 298 | [7] |
Table 1: In vitro inhibitory activity of diaryl-based pyrazole and triazole derivatives against COX-1 and COX-2 isozymes.
Phosphodiesterase 4 (PDE4) Inhibition
| Compound Series | Heterocyclic Core | PDE4B IC50 (µM) | Reference |
| Series I | Pyrazole | Generally higher | [6] |
| Series II | 1,2,4-Triazole | Generally lower | [6] |
| Compound IIk | 1,2,4-Triazole | 0.85 | [6] |
Table 2: Comparative inhibitory activity of 5-phenyl-2-furan derivatives containing pyrazole and 1,2,4-triazole moieties against PDE4B.
Antifungal Activity
| Compound ID | Heterocyclic Core | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| 5k | Triazole with Pyrazole side chain | 0.125 | 0.125 | 8.0 | [8] |
| 6c | Triazole with Pyrazole side chain | 0.0625 | 0.0625 | 4.0 | [8] |
| Fluconazole | Triazole | 0.5 | 4.0 | >64 | [8] |
| Posaconazole | Triazole | 0.03125 | 0.125 | 0.25 | [8] |
Table 3: In vitro antifungal activity (MIC) of triazole derivatives containing a phenylethynyl pyrazole side chain compared to standard triazole antifungals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from a colorimetric COX inhibitor screening assay.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
- Heme: Provided in the kit, to be diluted in the assay buffer.
- Enzyme: Ovine COX-1 or COX-2, diluted in assay buffer.
- Inhibitor Stock Solution: Dissolve test compounds (pyrazole and triazole derivatives) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
- Substrate: Arachidonic acid.
- Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
2. Assay Procedure:
- Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well of a 96-well plate.
- Add 10 µL of the test inhibitor dilutions (in DMSO) to the sample wells. For the 100% initial activity wells, add 10 µL of the solvent.
- Incubate the plate for 5 minutes at 25°C.
- Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.
- Incubate for an additional 2 minutes at 25°C.
- Measure the absorbance at 590 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol outlines a common fluorescence polarization (FP) based assay for PDE4 activity.
1. Reagent Preparation:
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a bovine serum albumin (BSA).
- Enzyme: Recombinant human PDE4B.
- Substrate: Fluorescein-labeled cAMP (FAM-cAMP).
- Binding Agent: A proprietary reagent that binds to the hydrolyzed AMP product.
- Inhibitor Stock Solution: Prepare serial dilutions of the pyrazole and triazole test compounds in DMSO.
2. Assay Procedure (384-well plate format):
- Add 2 µL of the diluted inhibitor or DMSO (control) to the wells.
- Add 10 µL of the diluted PDE4 enzyme to each well (except for "no enzyme" control wells) and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 8 µL of the FAM-cAMP solution to all wells.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and initiate detection by adding the binding agent.
- Incubate for at least 60 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Measure the fluorescence polarization of each well using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
1. Reagent and Media Preparation:
- Fungal Strains: Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus.
- Growth Media: RPMI-1640 medium.
- Inhibitor Stock Solution: Dissolve pyrazole and triazole compounds in DMSO.
2. Inoculum Preparation:
- Culture the fungal strains on appropriate agar plates.
- Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.
3. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
- Inoculate each well with the prepared fungal suspension.
- Include a drug-free well as a growth control.
4. Incubation and Endpoint Determination:
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80%) compared to the growth control.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the effect of inhibitors on cell viability.[9][10]
1. Cell Culture and Plating:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate medium.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]
2. Compound Treatment:
- Prepare serial dilutions of the pyrazole and triazole inhibitors.
- Treat the cells with different concentrations of the inhibitors and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Living cells will reduce the yellow MTT to purple formazan crystals.[9]
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
4. Data Acquisition and Analysis:
- Measure the absorbance of the solution at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
- Determine the IC50 value, the concentration that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of pyrazole and triazole inhibitors.
Caption: COX-2 signaling pathway in inflammation.
Caption: PDE4-cAMP signaling pathway.
Caption: Ergosterol biosynthesis pathway and the site of triazole inhibition.
Caption: General experimental workflow for IC50 determination.
Conclusion
Both pyrazole and triazole scaffolds offer significant opportunities for the development of potent and selective inhibitors. The choice between them is highly dependent on the specific therapeutic target and desired pharmacological profile.
-
For COX-2 inhibition , both pyrazole and triazole derivatives have demonstrated high potency and selectivity. The data suggests that specific substitutions on the triazole ring can lead to exceptionally potent inhibitors, surpassing even established pyrazole-based drugs like celecoxib in in vitro assays.[7]
-
In the context of PDE4 inhibition , studies indicate that 1,2,4-triazole-containing compounds may hold an advantage over their pyrazole counterparts in terms of inhibitory activity.[6]
-
For antifungal applications , triazoles remain the dominant scaffold due to their well-established mechanism of action against CYP51. However, the development of hybrid molecules incorporating a pyrazole moiety shows promise for enhancing the antifungal spectrum and potency.[8]
This guide provides a foundational comparison to aid researchers in their decision-making process. Further structure-activity relationship (SAR) studies and in vivo evaluations are crucial to fully elucidate the therapeutic potential of novel pyrazole and triazole inhibitors.
References
- 1. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. bitesizebio.com [bitesizebio.com]
Evaluating the Selectivity Profile of Pyrazole Carboxylic Acids: A Comparative Guide
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for a wide range of therapeutic indications.[1] The substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity and selectivity of these compounds.[2][3] This guide explores the potential selectivity profile of 3-tert-butyl-1H-pyrazole-5-carboxylic acid by examining the activities of related pyrazole carboxylic acid analogs.
Comparative Biological Activities of Pyrazole Carboxylic Acid Derivatives
The biological targets of pyrazole carboxylic acid derivatives are diverse, ranging from enzymes to receptors. The nature and position of substituents on the pyrazole ring are key determinants of their potency and selectivity.[2][3] For instance, different substitution patterns have yielded inhibitors of carbonic anhydrases, acetylcholinesterase, and cannabinoid receptors.[4][5][6] Below is a summary of reported activities for various pyrazole carboxylic acid analogs, which may provide insights into the potential targets for this compound.
| Compound Class | Target(s) | Reported Activity | Key Structural Features |
| Phenyl-substituted pyrazole-3-carboxylic acids | Carbonic Anhydrases (hCA I, II, IX, XII) | Selective inhibition of hCA IX and XII over I and II. | Phenyl group at the 5-position. |
| Pyrazole-3-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Moderate to potent inhibition. | Varied substituents on the pyrazole ring and carboxamide modifications.[4] |
| Biarylpyrazole carboxamides | Cannabinoid Receptor 1 (CB1) | Potent and selective antagonism. | A para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position.[5] |
| Pyrazole-based derivatives | Meprin α and β | Potent inhibition, with selectivity influenced by substituents. | Aryl moieties at the 3 and 5-positions.[7] |
| Pyrazole-3,4-dicarboxylic acid derivatives | Antibacterial and Antifungal | Broad-spectrum activity against various pathogens. | The presence of two carboxylic acid groups and other substituents.[8] |
Experimental Protocols
To evaluate the selectivity profile of a compound like this compound, a panel of in vitro assays against various enzymes and receptors would be employed. Below is a representative protocol for an enzyme inhibition assay.
Protocol: In Vitro Enzyme Inhibition Assay (Generic)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
2. Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Target enzyme in appropriate buffer.
- Substrate for the enzyme.
- Detection reagent (e.g., a chromogenic or fluorogenic substrate product).
- Assay buffer.
- 96-well microplate.
- Microplate reader.
3. Procedure:
- Prepare a serial dilution of the test compound in the assay buffer.
- Add a fixed concentration of the enzyme to each well of the microplate.
- Add the serially diluted test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
- Incubate the enzyme and test compound for a predetermined period at a specific temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Allow the reaction to proceed for a set amount of time.
- Stop the reaction (if necessary) and add the detection reagent.
- Measure the absorbance or fluorescence using a microplate reader.
4. Data Analysis:
- Subtract the background reading from all wells.
- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrazole carboxylic acid derivative, targeting a specific kinase.
Caption: Hypothetical kinase signaling pathway inhibited by a pyrazole derivative.
Experimental Workflow Diagram
This diagram outlines a typical workflow for assessing the selectivity of a compound.
Caption: Workflow for compound selectivity profiling.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the safety data for structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:
-
Standard laboratory coat
-
Nitrile gloves
-
Chemical safety goggles
Hazard Profile of Structurally Similar Pyrazole Derivatives:
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | LD50 > 2000 mg/kg in rats for a similar pyrazole derivative, suggesting low acute oral toxicity. | [1] |
| Skin Irritation | Classified as a skin irritant. | [1][2][3] |
| Eye Irritation | Classified as a serious eye irritant. | [1][2][3] |
| Environmental Hazards | May be harmful to aquatic life with long-lasting effects. Not readily biodegradable. | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] High-temperature incineration is a common and appropriate method for such compounds.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4]
-
Materials such as weighing paper, contaminated gloves, and absorbent pads that have come into contact with the compound should also be placed in this designated solid waste container.[1][4]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
The first rinse of any contaminated glassware should be collected as hazardous waste.[5]
-
2. Waste Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date when waste accumulation began
-
The name of the principal investigator and the laboratory location
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1]
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[5]
4. Professional Disposal:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1]
-
Provide a detailed inventory of the waste to the disposal service.
Under no circumstances should this compound or its solutions be disposed of down the drain. [5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-tert-butyl-1H-pyrazole-5-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds.
Disclaimer: This information is based on publicly available safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for the exact product you are using and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound was not available, the hazard profile can be inferred from analogous pyrazole and carboxylic acid derivatives. These compounds are often classified as skin and eye irritants.[1][2] It is prudent to treat this chemical as potentially hazardous.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] | Protects against splashes and dust formation that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[5][6] Consider impervious clothing for larger quantities.[3] | Prevents skin contact which may cause irritation.[2] Contaminated gloves should be disposed of properly.[7] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood.[2][4] Use a full-face respirator if exposure limits are exceeded or dust is generated.[3][8] | Avoids inhalation of dust or aerosols which may cause respiratory tract irritation.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][8] Avoid the formation of dust and aerosols.[3][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Compatibility: Store separately from strong oxidizing agents, bases, and reducing agents.[4][10] Organic acids should be segregated from mineral acids.[9][11]
-
Location: Store in a dedicated corrosives or acid cabinet.[12] Avoid storing on metal shelves which can corrode.[10]
Disposal Plan: Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[5][6]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the same solid waste container.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and appropriate hazard warnings.[13]
Disposal Procedure:
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[5][6]
-
Professional Disposal: The final disposal should be handled by a licensed professional waste disposal service.[5][6] High-temperature incineration is a common and recommended method for such compounds.[5]
-
Drain Disposal: Never dispose of this compound down the drain.[6]
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for the proper handling and disposal of the target compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aaronchem.com [aaronchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. flinnsci.com [flinnsci.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
